Baliforsen
Description
Properties
CAS No. |
1698048-23-5 |
|---|---|
Molecular Formula |
C180H240N59O90P15S15 |
Molecular Weight |
5616 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C180H240N59O90P15S15/c1-70-34-226(168(248)209-134(70)181)159-124(278-24-20-274-16)120(324-337(264,352)288-52-100-118(241)122(276-22-18-272-14)157(308-100)239-69-205-114-143(190)197-62-201-147(114)239)101(309-159)53-289-336(263,351)321-87-30-107(235-65-204-113-142(189)196-61-200-146(113)235)303-96(87)48-284-335(262,350)320-90-33-110(238-68-208-117-150(238)217-167(193)220-156(117)247)306-99(90)51-287-339(266,354)326-130-126-161(229-36-72(3)136(183)211-170(229)250)313-179(130,81(12)295-126)57-293-343(270,358)328-132-128-163(231-38-74(5)138(185)213-172(231)252)311-177(132,79(10)297-128)55-291-341(268,356)322-84-27-104(225-41-77(8)152(243)222-175(225)255)300-93(84)45-281-332(259,347)318-88-31-108(236-66-206-115-148(236)215-165(191)218-154(115)245)304-97(88)49-285-330(257,345)315-83-26-103(224-40-76(7)151(242)221-174(224)254)299-92(83)44-280-331(258,346)316-85-28-105(233-63-202-111-140(187)194-59-198-144(111)233)301-94(85)46-282-333(260,348)317-86-29-106(234-64-203-112-141(188)195-60-199-145(112)234)302-95(86)47-283-334(261,349)319-89-32-109(237-67-207-116-149(237)216-166(192)219-155(116)246)305-98(89)50-286-340(267,355)327-131-127-162(230-37-73(4)137(184)212-171(230)251)314-180(131,82(13)296-127)58-294-344(271,359)329-133-129-164(232-39-75(6)139(186)214-173(232)253)312-178(133,80(11)298-129)56-292-342(269,357)325-121-102(310-160(125(121)279-25-21-275-17)227-35-71(2)135(182)210-169(227)249)54-290-338(265,353)323-119-91(43-240)307-158(123(119)277-23-19-273-15)228-42-78(9)153(244)223-176(228)256/h34-42,59-69,79-110,118-133,157-164,240-241H,18-33,43-58H2,1-17H3,(H,257,345)(H,258,346)(H,259,347)(H,260,348)(H,261,349)(H,262,350)(H,263,351)(H,264,352)(H,265,353)(H,266,354)(H,267,355)(H,268,356)(H,269,357)(H,270,358)(H,271,359)(H2,181,209,248)(H2,182,210,249)(H2,183,211,250)(H2,184,212,251)(H2,185,213,252)(H2,186,214,253)(H2,187,194,198)(H2,188,195,199)(H2,189,196,200)(H2,190,197,201)(H,221,242,254)(H,222,243,255)(H,223,244,256)(H3,191,215,218,245)(H3,192,216,219,246)(H3,193,217,220,247)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130-,131-,132-,133-,157+,158+,159+,160+,161+,162+,163+,164+,177-,178-,179-,180-,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?/m0/s1 |
InChI Key |
KAXINNXKJSFUQD-DLBGVQEBSA-N |
Isomeric SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OC[C@]45[C@@H](O[C@H]([C@@H]4OP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[C@@H](O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C |
Canonical SMILES |
CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OCC45C(OC(C4OP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OCC9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)C(O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Baliforsen: A Technical Guide to its Mechanism of Action in Myotonic Dystrophy Type 1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Baliforsen (also known as ISIS 598769 and IONIS-DMPK-2.5Rx) is an investigational antisense oligonucleotide (ASO) designed as a therapeutic agent for Myotonic Dystrophy Type 1 (DM1). This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by preclinical and clinical data. It details the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. The development of this compound has been discontinued, but the insights gained from its study remain valuable for the ongoing development of therapies for DM1.
Introduction to Myotonic Dystrophy Type 1 and the Therapeutic Rationale for this compound
Myotonic Dystrophy Type 1 is an autosomal dominant genetic disorder caused by an unstable expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. In healthy individuals, this repeat region contains 5 to 37 CTG repeats, whereas in individuals with DM1, the repeat number can range from 50 to several thousands.
The pathogenic mechanism in DM1 is not due to a loss of DMPK protein function, but rather a toxic gain-of-function of the mutant DMPK messenger RNA (mRNA). The expanded CUG repeats in the DMPK mRNA form stable hairpin structures that accumulate in the nucleus as distinct foci. These toxic RNA foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of proteins, particularly MBNL1. The sequestration of MBNL1 leads to its functional depletion, resulting in widespread dysregulation of alternative splicing of numerous pre-mRNAs. This aberrant splicing affects the function of many proteins and is the underlying cause of the multi-systemic symptoms of DM1, including myotonia, muscle weakness and wasting, cataracts, and cardiac conduction defects.
This compound was developed to directly target the root cause of DM1 by reducing the levels of the toxic CUG-expanded DMPK mRNA.
Core Mechanism of Action of this compound
This compound is a 16-nucleotide, synthetic, second-generation antisense oligonucleotide. It is a "gapmer" ASO, featuring a central block of deoxynucleotides flanked by wings of 2'-O-(2-methoxyethyl) (MOE) modified ribonucleotides. This chemical modification enhances the stability, binding affinity, and pharmacokinetic properties of the oligonucleotide.
The primary mechanism of action of this compound is the targeted degradation of DMPK mRNA through the Ribonuclease H (RNase H) pathway.
Binding to DMPK mRNA and RNase H Activation
The central DNA-like gap of this compound is designed to be complementary to a specific sequence within the 3' UTR of the human DMPK mRNA. Upon entering the cell and diffusing into the nucleus, this compound recognizes and binds to its target sequence on the pre-mRNA and mature mRNA transcripts of DMPK. This binding event creates a DNA-RNA heteroduplex.
The DNA-RNA hybrid is a substrate for the ubiquitous nuclear enzyme RNase H1. RNase H1 selectively cleaves the RNA strand of such hybrids, leading to the degradation of the DMPK mRNA. This process effectively reduces the total amount of DMPK transcript, including the toxic, repeat-expanded variant.
Baliforsen (IONIS-DMPK-2.5Rx): A Technical Whitepaper for Myotonic Dystrophy Type 1 Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. This mutation leads to a toxic gain-of-function at the RNA level, where the expanded CUG repeats sequester essential splicing proteins, leading to widespread alternative splicing defects and the multisystemic symptoms of DM1. Baliforsen (also known as IONIS-DMPK-2.5Rx or ISIS 598769) is an antisense oligonucleotide (ASO) developed to specifically target and degrade the toxic DMPK mRNA. This document provides a detailed technical overview of this compound, summarizing its mechanism of action, clinical trial data, and the experimental protocols utilized in its evaluation. While the clinical trial demonstrated that this compound was generally well-tolerated, it did not achieve sufficient concentrations in skeletal muscle to produce a therapeutic benefit, highlighting critical challenges in drug delivery for ASO-based therapies in DM1.[1][2][3]
Core Pathophysiology of DM1 and this compound's Mechanism of Action
The central pathology of DM1 originates from the expanded CUG repeats in the DMPK transcript. These transcripts accumulate in the cell nucleus, forming ribonuclear foci. These foci act as a sink for RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators. The sequestration of MBNL1 prevents it from performing its normal function in regulating the alternative splicing of numerous pre-mRNAs. This widespread mis-splicing, or "spliceopathy," affects a variety of transcripts, leading to the diverse clinical manifestations of DM1, including myotonia, muscle weakness, cardiac conduction defects, and cataracts.[4][5][6]
This compound is a 2'-O-methoxyethyl-modified antisense oligonucleotide designed to counter this toxic RNA gain-of-function. It operates via an RNase H-dependent mechanism:
-
Target Binding: this compound is engineered with a sequence complementary to the human DMPK mRNA. It enters the cell and binds specifically to this target RNA.
-
RNase H Activation: The resulting RNA-DNA heteroduplex is recognized by RNase H, an endogenous enzyme that cleaves the RNA strand of such duplexes.
-
mRNA Degradation: This cleavage leads to the degradation of the toxic DMPK mRNA transcript.
-
Restoration of Splicing: By eliminating the CUG-expanded RNA, this compound aims to liberate sequestered MBNL1, allowing it to regulate downstream splicing events and restore normal cellular function.
Clinical Trial Data: Phase 1/2a Study (NCT02312011)
A multicentre, randomised, dose-escalation, placebo-controlled Phase 1/2a trial was conducted to evaluate the safety and tolerability of this compound in adults with DM1.[1][7][8]
Study Design and Demographics
The study enrolled 49 participants who were randomly assigned to receive subcutaneous injections of this compound at various dose levels or a placebo.[1][7]
| Parameter | 100 mg | 200 mg | 300 mg | 400 mg | 600 mg | Placebo |
| Number of Participants (n) | 7 | 6 | 6 | 10 | 10 | 10 |
| Median Age (years) | 38 | 36 | 33 | 42 | 39 | 41 |
| Gender (% Female) | 50% | 83% | 50% | 67% | 80% | 40% |
| Median CTG Repeats | 432 | 271 | 432 | 616 | 645 | 368 |
| Data sourced from multiple reports on the NCT02312011 trial.[9] |
Pharmacokinetics
A key objective was to determine the concentration of this compound in skeletal muscle. Despite dose escalation, the drug concentrations in the tibialis anterior muscle (sampled at day 50) remained below the levels predicted to be necessary for substantial target RNA reduction.[1][4]
| Parameter | Value |
| Target Muscle Concentration for ~50% DMPK Reduction | 10-15 µg/g |
| Mean Muscle Concentration (600 mg cohort) | 3.11 µg/g |
| Maximum Muscle Concentration (600 mg cohort) | 7.7 µg/g |
| Data reflects concentrations in tibialis anterior muscle biopsies.[4][10] |
Safety and Tolerability
This compound was generally well-tolerated. The majority of adverse events were mild in severity.[1][7]
| Adverse Event | This compound (n=38) | Placebo (n=10) |
| Any Treatment-Emergent AE | 36 (95%) | 9 (90%) |
| Injection-Site Reactions | 82% | 10% |
| Headache | 10 (26%) | 4 (40%) |
| Contusion | 7 (18%) | 1 (10%) |
| Nausea | 6 (16%) | 2 (20%) |
| Serious AEs (Potentially Treatment-Related) | 1 (Transient Thrombocytopenia at 600 mg) | 0 |
| Data aggregated from published trial results.[1][4][7][8] |
Efficacy and Biomarker Analysis
Exploratory endpoints did not show significant differences between the this compound and placebo groups. A post-hoc analysis revealed no effect on the splicing index of abnormal transcripts.[4][7] Two patients in the highest dose group did show an improvement in the splicing index, but this was not observed at the group level.[7] There were no favorable differences in functional tests such as the 6-minute walk test, quantitative muscle testing, or grip relaxation time.[4][7]
Experimental Protocols
Patient Population (Inclusion Criteria)
-
Diagnosis: Confirmed Myotonic Dystrophy Type 1.
-
Age: 20 to 55 years.
-
Genetic Marker: ≥100 CTG repeats in the DMPK gene.
-
Clinical Signs: Presence of grip myotonia.
-
Ambulatory Status: Ability to walk independently.[4]
Drug Administration and Dosing
-
Formulation: this compound for subcutaneous injection.
-
Dosing Schedule: Eight injections administered over six weeks on days 1, 3, 5, 8, 15, 22, 29, and 36.[1][11]
-
Randomization:
Outcome Measures and Assessments
-
Primary Outcome: Safety and tolerability, assessed by monitoring treatment-emergent adverse events (TEAEs) up to day 134.[8][11]
-
Pharmacokinetics: Drug concentration in skeletal muscle measured from tibialis anterior biopsies taken at day 50.[4]
-
Exploratory Endpoints:
-
Biomarkers: A composite splicing index of abnormal transcripts was analyzed from muscle biopsy tissue.[4][7]
-
Functional Tests: Included the 6-minute walk test (6MWT), quantitative muscle testing (QMT), and grip relaxation time.[4][7][9]
-
Patient-Reported Outcomes: Utilized instruments such as the Myotonic Dystrophy Health Index (MDHI).[9]
-
Signaling Pathways in DM1 Pathogenesis
Beyond the primary spliceopathy, the toxic DMPK RNA disrupts other cellular signaling pathways. Research has shown that metabolic pathways, particularly the AMPK/mTORC1 signaling axis , are dysregulated in DM1 muscle.[5] This pathway is a critical regulator of cellular energy homeostasis and autophagy. In DM1 mouse models, the normal metabolic response to fasting is compromised, and targeting either AMPK or mTORC1 with pharmacological agents has been shown to improve muscle function.[5] This suggests that while ASOs like this compound target the root RNA toxicity, alternative or complementary therapeutic strategies could address these downstream signaling defects.
Conclusion and Future Directions
The clinical trial for this compound was a landmark study, representing the first test of an antisense oligonucleotide for Myotonic Dystrophy Type 1.[4][7] The findings demonstrated that the ASO approach is generally safe and well-tolerated in this patient population.[1][2] However, the trial's primary challenge was a lack of efficacy, which was directly linked to insufficient drug concentrations in the target skeletal muscle tissue.[1][3][4] The levels achieved were well below the estimated threshold required to degrade enough toxic DMPK mRNA to elicit a biological response.[4][10]
This outcome has been crucial in guiding the future of drug development for DM1. It has underscored the critical need for enhanced drug delivery systems to improve ASO concentration in muscle.[1][4] Research has since shifted towards developing next-generation ASOs, such as those utilizing LICA (Ligand-Conjugated Antisense) technology, which are designed to improve tissue targeting and potency.[3][12] The this compound trial, therefore, provided invaluable data that, despite its own discontinuation, has paved the way for more advanced and potentially effective therapeutic candidates for Myotonic Dystrophy Type 1.[2][7]
References
- 1. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publication of results from the IONIS-DMPKRx trial in DM1 - Institut de Myologie [institut-myologie.org]
- 3. and treatment myotonic dystrophy | Richard Weston's Myotonic Dystrophy Blog [myotonicdystrophy.com]
- 4. jwatch.org [jwatch.org]
- 5. AMPK/mTORC1 Signaling as a Therapeutic Target for DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 6. Isis Pharmaceuticals Initiates Phase 1/2 Study of ISIS-DMPK Rx in Patients With Myotonic Dystrophy Type 1 | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 7. worldmusclesociety.org [worldmusclesociety.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. myotonic.org [myotonic.org]
- 10. myotonic.org [myotonic.org]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. sec.gov [sec.gov]
Preclinical Studies of ISIS 598769 (Baliforsen): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISIS 598769, also known as baliforsen or ISIS-DMPKRx, is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to treat Myotonic Dystrophy Type 1 (DM1). This guide provides a comprehensive overview of the preclinical research that formed the basis for its clinical development. DM1 is an autosomal dominant neuromuscular disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the DMPK mRNA form a toxic hairpin structure that sequesters essential RNA-binding proteins, leading to widespread alternative splicing defects and the multisystemic symptoms of the disease. ISIS 598769 is designed to selectively bind to and promote the RNase H-mediated degradation of the toxic DMPK mRNA, thereby releasing the sequestered proteins and restoring normal cellular function.
The preclinical development of ISIS 598769 and its closely related analogs, such as ISIS 486178, has been instrumental in demonstrating the potential of this therapeutic approach. These studies, conducted in various in vitro and in vivo models of DM1, have provided critical data on the efficacy, mechanism of action, pharmacokinetics, and safety of this class of ASOs. This document summarizes the key findings from these preclinical investigations.
Mechanism of Action
ISIS 598769 is a "gapmer" ASO, consisting of a central block of deoxynucleotides that is flanked by 2'-MOE modified ribonucleotides. This design allows the ASO to bind with high affinity and specificity to the target DMPK mRNA. Upon binding, the DNA-RNA hybrid that is formed in the central gap region becomes a substrate for RNase H, a ubiquitously expressed enzyme that selectively cleaves the RNA strand of such hybrids. This enzymatic degradation of the toxic DMPK mRNA leads to a reduction in the nuclear CUG-expanded RNA foci, the release of sequestered Muscleblind-like (MBNL) proteins, and the subsequent correction of downstream splicing defects. One of the key splicing events affected in DM1 is that of the chloride channel 1 (CLCN1) pre-mRNA, which leads to the characteristic myotonia. By restoring normal splicing of CLCN1, ISIS 598769 is expected to alleviate myotonia.
Figure 1: Mechanism of action of ISIS 598769 in Myotonic Dystrophy Type 1.
Preclinical Efficacy
The preclinical efficacy of ASOs targeting DMPK mRNA has been evaluated in various in vitro and in vivo models. Much of the publicly available data comes from studies on ISIS 486178, a compound with a similar chemical composition and mechanism of action to ISIS 598769.
In Vitro Studies
In vitro experiments using patient-derived myoblasts and fibroblasts have demonstrated the ability of DMPK-targeting ASOs to reduce the levels of toxic DMPK mRNA and correct the associated cellular defects.
| Model System | Treatment | Key Findings |
| DM1 Patient Myoblasts | ISIS 486178 | Dose-dependent reduction in DMPK mRNA levels. |
| DM1 Patient Fibroblasts | ISIS 486178 | Significant reduction in the number and size of nuclear RNA foci. |
In Vivo Studies in Mouse Models
The efficacy of systemic ASO administration has been extensively studied in transgenic mouse models of DM1, such as the DMSXL and DM200 mice, which express the human DMPK transgene with a large CTG repeat expansion and exhibit key features of the disease, including myotonia and splicing defects.
| Mouse Model | ASO | Dosing Regimen | Efficacy Readouts | Results |
| DMSXL | ISIS 486178 | Subcutaneous injection | Reduction in DMPK mRNA | ~70% reduction in skeletal muscle; ~30% reduction in heart. |
| Reduction in RNA Foci | Significant reduction in skeletal muscle. | |||
| Splicing Correction | Partial correction of splicing defects. | |||
| Functional Improvement | Improved muscle strength (grip strength). | |||
| DM200 | ISIS 486178 | Subcutaneous injection | Reduction in DMPK mRNA | ~50% reduction in heart. |
| Cardiac Phenotype | Reversal of cardiac conduction abnormalities. |
Pharmacokinetics and Toxicology
The pharmacokinetic and toxicological profiles of second-generation ASOs have been well-characterized in preclinical species.
Pharmacokinetics
Following subcutaneous administration, ASOs like ISIS 598769 are rapidly absorbed and distribute broadly to various tissues. The highest concentrations are typically observed in the kidney and liver, with lower but pharmacologically active concentrations reaching skeletal and cardiac muscle. The terminal half-life of these ASOs in tissues is long, allowing for infrequent dosing.
| Species | Route of Administration | Key Pharmacokinetic Parameters |
| Mouse | Subcutaneous | Wide tissue distribution; long tissue half-life. |
| Monkey | Subcutaneous | Similar distribution profile to mouse; prolonged tissue retention. |
Toxicology
IND-enabling toxicology studies for ISIS-DMPKRx (ISIS 598769) were conducted in mice and monkeys. These studies involved repeat-dose administration to assess the safety and tolerability of the compound.
| Species | Study Duration | Key Findings |
| Mouse | 13-week repeat-dose | Generally well-tolerated. No significant safety concerns identified. |
| Monkey | 13-week repeat-dose | Generally well-tolerated. No significant safety concerns identified. |
Standard genetic toxicology and safety pharmacology studies were also conducted and supported the continued development of ISIS-DMPKRx.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of ASOs are often proprietary. However, the following sections describe the general methodologies used in the key experiments cited in the preclinical studies of DMPK-targeting ASOs.
In Vivo ASO Administration in Mice
Figure 2: General workflow for ASO administration in mouse models.
Protocol:
-
ASO Preparation: The antisense oligonucleotide is diluted to the desired concentration in sterile, phosphate-buffered saline (PBS) or saline solution.
-
Animal Handling: Mice are acclimatized to the laboratory conditions before the start of the experiment. Each animal is weighed to determine the precise injection volume.
-
Administration: The ASO solution is administered via subcutaneous injection, typically in the dorsal region of the mouse.
-
Dosing Schedule: Injections are repeated according to the study protocol, for example, once or twice weekly for a specified number of weeks.
-
Monitoring: Animals are monitored regularly for any signs of adverse reactions, and body weight is measured periodically.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., skeletal muscle, heart, liver, kidney) are collected for subsequent analysis.
Grip Strength Measurement
Protocol:
-
Apparatus: A grip strength meter equipped with a wire grid is used.
-
Procedure: The mouse is held by the tail and lowered towards the grid, allowing its forelimbs to grasp the grid. The mouse is then gently pulled backward in the horizontal plane until it releases its grip.
-
Data Acquisition: The peak force exerted by the mouse before releasing the grid is recorded. This is typically repeated for a series of trials, and the average or maximum force is used for analysis.
RNA Analysis (qRT-PCR and RNA-FISH)
Figure 3: Workflow for the analysis of RNA levels and localization.
qRT-PCR Protocol:
-
RNA Extraction: Total RNA is extracted from tissue homogenates using a commercially available kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for real-time PCR with primers specific for the target gene (DMPK) and a reference gene for normalization.
-
Data Analysis: The relative expression of the target gene is calculated using the delta-delta Ct method.
RNA-FISH Protocol:
-
Tissue Preparation: Frozen tissue sections are prepared on microscope slides.
-
Hybridization: A fluorescently labeled oligonucleotide probe complementary to the CUG repeats is hybridized to the tissue sections.
-
Imaging: The sections are imaged using a fluorescence microscope.
-
Analysis: The number and size of the fluorescent foci in the nuclei are quantified.
Conclusion
The preclinical studies of ISIS 598769 and its analogs have provided a strong rationale for its development as a therapeutic for Myotonic Dystrophy Type 1. These studies have demonstrated that ASO-mediated reduction of toxic DMPK mRNA can lead to the correction of key molecular and phenotypic features of the disease in relevant animal models. The favorable pharmacokinetic and safety profiles observed in preclinical species supported the transition of this therapeutic candidate into clinical trials. While the clinical development of ISIS 598769 did not proceed to late stages, the preclinical data generated have been invaluable for the field and continue to inform the development of next-generation therapies for DM1.
Baliforsen: A Technical Deep Dive into an Antisense Oligonucleotide Targeting Myotonic Dystrophy Type 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baliforsen, also known as ISIS 598769, is a synthetically engineered antisense oligonucleotide (ASO) that was investigated as a therapeutic agent for Myotonic Dystrophy Type 1 (DM1). DM1 is a progressive, multisystemic genetic disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the transcribed DMPK mRNA are toxic, sequestering essential cellular proteins and leading to a cascade of downstream pathological events, including alternative splicing abnormalities. This compound was designed to specifically target and promote the degradation of this toxic DMPK mRNA, thereby addressing the root cause of the disease. This technical guide provides a comprehensive overview of this compound's structure, mechanism of action, and the experimental data that has defined its preclinical and clinical profile.
Core Structure of this compound
This compound is a 16-nucleotide, single-stranded antisense oligonucleotide with a specific chemical architecture designed to enhance its therapeutic properties, including target affinity, stability against nuclease degradation, and a favorable pharmacokinetic profile.
Nucleotide Sequence and Chemical Modifications
The nucleotide sequence of this compound is 5'-TCCCGAATGTCCGACA-3' .
To improve its drug-like characteristics, this compound incorporates a "gapmer" design, featuring a central block of deoxynucleotides flanked by "wings" of modified nucleotides. This design is crucial for its mechanism of action. The internucleotide linkages are phosphorothioate bonds, which confer resistance to nuclease degradation.
The specific structural modifications are as follows:
-
Sugar Modifications:
-
2'-O-Methoxyethyl (2'-MOE) ribose: Present at the first two and the last two nucleotides (positions 1, 2, 15, and 16). This modification increases binding affinity to the target RNA and enhances nuclease resistance.
-
Constrained Ethyl (cEt) ribose: Located at nucleotides 3, 4, 13, and 14. The cEt modification further enhances binding affinity and potency.
-
Deoxyribose (DNA): The central "gap" of the oligonucleotide (positions 5-12) consists of standard deoxyribose sugars. This DNA gap is essential for recognition by RNase H.
-
-
Backbone Modification:
-
Phosphorothioate (PS) linkages: All internucleotide linkages are phosphorothioate bonds, where a non-bridging oxygen atom is replaced by a sulfur atom. This modification significantly increases the oligonucleotide's resistance to degradation by cellular nucleases.
-
A summary of this compound's structural properties is presented in the table below.
| Property | Description |
| Synonyms | ISIS 598769, IONIS-DMPKRx |
| Sequence (5' to 3') | TCCCGAATGTCCGACA |
| Length | 16 nucleotides |
| Molecular Formula | C180H240N59O90P15S15 |
| Molecular Weight | 5616 g/mol |
| Backbone | Phosphorothioate linkages throughout the entire oligonucleotide. |
| Sugar Chemistry (Wings) | Positions 1-2 and 15-16 are 2'-O-Methoxyethyl (2'-MOE) modified ribonucleosides. Positions 3-4 and 13-14 are constrained Ethyl (cEt) modified ribonucleosides. |
| Sugar Chemistry (Gap) | Positions 5-12 are 2'-deoxyribonucleosides. |
| Target | Human Dystrophia Myotonica Protein Kinase (DMPK) mRNA. |
Mechanism of Action: RNase H-Mediated Degradation of DMPK mRNA
This compound's therapeutic strategy is centered on the targeted reduction of toxic DMPK mRNA levels through an RNase H-dependent mechanism. The process can be broken down into the following key steps:
-
Cellular Uptake and Nuclear Localization: Following administration, this compound is taken up by cells and localizes to the nucleus, where the target DMPK pre-mRNA and mature mRNA reside.
-
Hybridization to Target mRNA: The nucleotide sequence of this compound is complementary to a specific region in the 3' UTR of the human DMPK mRNA. This complementarity allows this compound to bind with high affinity and specificity to its target.
-
RNase H Recruitment and Cleavage: The "gapmer" design of this compound is critical at this stage. The central DNA/RNA hybrid formed between the deoxyribonucleotide "gap" of this compound and the DMPK mRNA is a substrate for Ribonuclease H (RNase H), an endogenous enzyme. RNase H recognizes this hybrid and selectively cleaves the RNA strand.
-
Target mRNA Degradation: The cleavage of the DMPK mRNA by RNase H initiates its degradation by cellular exonucleases.
-
Release and Recycling of this compound: After inducing cleavage of the target mRNA, this compound is released and can bind to another DMPK mRNA molecule, allowing for multiple rounds of target degradation by a single ASO molecule.
By reducing the levels of the toxic CUG repeat-containing DMPK mRNA, this compound aims to free up sequestered splicing factors, such as Muscleblind-like (MBNL) proteins. The restoration of MBNL protein function is expected to correct the downstream alternative splicing defects that are responsible for many of the clinical manifestations of DM1.
Preclinical and Clinical Development
This compound has undergone preclinical evaluation in various models and progressed to a Phase 1/2a clinical trial in adult patients with DM1.
Preclinical Studies
Preclinical investigations in mouse models of DM1 demonstrated that systemic administration of a murine-active analog of this compound could effectively reduce DMPK mRNA levels in various tissues, including skeletal muscle. These studies provided the foundational evidence for the potential of this therapeutic approach.
Clinical Trial: A Phase 1/2a Study
A multicenter, randomized, double-blind, placebo-controlled, dose-escalation Phase 1/2a clinical trial (NCT02312011) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in adults with DM1.
Study Design and Dosing:
-
Participants received subcutaneous injections of this compound or placebo.
-
Dose-escalation cohorts ranged from 100 mg to 600 mg.
Key Findings:
The results of the Phase 1/2a trial are summarized in the tables below.
Table 1: Summary of Patient Demographics and Dosing Cohorts
| Parameter | Value |
| Number of Participants | 49 enrolled and randomized |
| Age Range | 20-55 years |
| Diagnosis | Myotonic Dystrophy Type 1 |
| Dosing Cohorts | 100 mg, 200 mg, 300 mg, 400 mg, 600 mg this compound, and Placebo |
| Route of Administration | Subcutaneous injection |
| Dosing Schedule | Days 1, 3, 5, 8, 15, 22, 29, and 36 |
Table 2: Summary of Safety and Tolerability
| Adverse Event Category | This compound Group | Placebo Group |
| Treatment-Emergent Adverse Events | 95% of patients | 90% of patients |
| Common Adverse Events | Headache, contusion, nausea | Headache, nausea |
| Injection Site Reactions | More common than placebo | Less common |
| Serious Adverse Events | One case of transient thrombocytopenia (potentially treatment-related) at the 600 mg dose. | None reported |
Table 3: Pharmacokinetic and Pharmacodynamic Outcomes
| Outcome Measure | Result |
| This compound Concentration in Skeletal Muscle | Increased with dose. |
| Target Engagement | The concentrations of this compound achieved in skeletal muscle were below the levels predicted to be necessary for substantial target reduction.[1] |
| Splicing Index | No significant effect on the splicing index of abnormal transcripts was observed in a post hoc analysis.[1] |
This compound was generally well-tolerated in adults with DM1. However, the study did not demonstrate sufficient drug concentrations in skeletal muscle to achieve the desired level of target mRNA reduction. These findings suggested that while the antisense approach is promising, improvements in delivery to muscle tissue are needed for this class of drugs to be effective for DM1.
Experimental Protocols
Detailed methodologies for the key experiments cited are essential for the replication and extension of these findings.
In Vitro Screening of Antisense Oligonucleotides
Objective: To identify potent ASO candidates that can effectively reduce DMPK mRNA levels in a cellular model of DM1.
Protocol:
-
Cell Culture: Human DM1 patient-derived myoblasts are cultured under standard conditions and differentiated into myotubes.
-
ASO Transfection: Differentiated myotubes are transfected with various concentrations of candidate ASOs (including this compound) using a lipid-based transfection reagent (e.g., Lipofectamine).
-
RNA Extraction: After a specified incubation period (e.g., 24-48 hours), total RNA is extracted from the myotubes using a commercial RNA isolation kit.
-
Quantitative Real-Time PCR (qRT-PCR): The levels of DMPK mRNA are quantified by qRT-PCR using primers and probes specific for the human DMPK transcript. Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: The percentage of DMPK mRNA reduction is calculated for each ASO concentration relative to a control (e.g., mock-transfected or non-targeting ASO-treated cells). IC50 values are determined from the dose-response curves.
Quantification of this compound in Skeletal Muscle
Objective: To measure the concentration of this compound in muscle biopsy samples from clinical trial participants.
Protocol:
-
Sample Collection: Muscle biopsies are obtained from participants at specified time points during the clinical trial.
-
Tissue Homogenization: The muscle tissue is homogenized in a suitable buffer to release the cellular contents, including the ASO.
-
Solid-Phase Extraction (SPE): The homogenate is subjected to solid-phase extraction to isolate the oligonucleotide fraction from other cellular components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The extracted oligonucleotide is analyzed by a sensitive and specific LC-MS method.
-
Chromatography: The sample is injected onto a reverse-phase or ion-pair reverse-phase HPLC column to separate this compound from other molecules.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) for detection and quantification of this compound based on its specific mass-to-charge ratio.
-
-
Data Analysis: A standard curve is generated using known concentrations of this compound to quantify the amount of the drug in the muscle tissue samples. The results are typically expressed as micrograms of this compound per gram of tissue (µg/g).
Analysis of Splicing Index
Objective: To assess the effect of this compound on the downstream alternative splicing abnormalities characteristic of DM1.
Protocol:
-
RNA Extraction: Total RNA is extracted from muscle biopsy samples as described above.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR amplification of specific gene transcripts known to be misspliced in DM1 (e.g., CLCN1, INSR, MBNL1). Primers are designed to flank the alternatively spliced exons.
-
Fragment Analysis: The PCR products are separated and quantified by capillary electrophoresis. The relative abundance of the different splice isoforms (inclusion vs. exclusion of the alternative exon) is determined.
-
Splicing Index Calculation: The "percent spliced in" (PSI) or a composite "splicing index" is calculated for each gene. The splicing index represents the overall degree of splicing dysregulation. Changes in the splicing index following treatment are compared to baseline and placebo-treated participants.
Conclusion
This compound represents a significant step in the development of targeted therapies for Myotonic Dystrophy Type 1. Its well-defined chemical structure and mechanism of action, centered on the RNase H-mediated degradation of the toxic DMPK mRNA, provide a clear rationale for its therapeutic potential. While the Phase 1/2a clinical trial demonstrated that this compound was generally well-tolerated, it also highlighted the challenge of achieving sufficient drug concentrations in skeletal muscle with the current formulation and delivery method. The data generated from the this compound program provides a valuable foundation for the continued development of next-generation antisense oligonucleotides and novel delivery strategies to effectively target the underlying cause of DM1 and bring a much-needed therapy to patients.
References
An In-depth Technical Guide to the IONIS-DMPKRx (Baliforsen) Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IONIS-DMPKRx, also known as baliforsen or ISIS 486178, is a second-generation 2.5 antisense oligonucleotide (ASO) developed by Ionis Pharmaceuticals to treat Myotonic Dystrophy Type 1 (DM1). This debilitating genetic disorder is caused by a trinucleotide (CTG) repeat expansion in the 3' untranslated region of the dystrophia myotonica protein kinase (DMPK) gene. The expanded repeats in the transcribed RNA are toxic, sequestering essential cellular proteins and leading to a cascade of downstream effects, including myotonia and muscle weakness. IONIS-DMPKRx was designed to specifically target and degrade this toxic DMPK RNA. Preclinical studies in animal models were promising, demonstrating significant reductions in toxic RNA levels and improvements in disease-related phenotypes. However, a Phase 1/2a clinical trial, while demonstrating the drug's safety, was ultimately discontinued due to insufficient drug concentrations in the skeletal muscle of participants to elicit a therapeutic effect. This guide provides a comprehensive technical overview of the background, preclinical data, and clinical trial results for IONIS-DMPKRx.
The Scientific Rationale: Targeting the Root Cause of DM1
Myotonic Dystrophy Type 1 is an autosomal dominant disorder characterized by a toxic gain-of-function of the DMPK mRNA.[1] In healthy individuals, the CTG repeat in the DMPK gene is present in 5 to 37 copies.[2] However, in individuals with DM1, this repeat is expanded, ranging from 50 to several thousand copies.[2] When the mutated gene is transcribed, the resulting mRNA contains an abnormally long CUG repeat sequence. This toxic RNA accumulates in the cell nucleus, forming ribonuclear foci that sequester RNA-binding proteins, most notably Muscleblind-like (MBNL) proteins.[3] The sequestration of MBNL proteins disrupts the alternative splicing of numerous other pre-mRNAs, leading to the multisystemic symptoms of DM1.[3]
IONIS-DMPKRx is an antisense oligonucleotide, a synthetic strand of nucleic acid designed to bind to a specific mRNA sequence.[4] It is a "generation 2.5" ASO, featuring chemical modifications that enhance its stability and binding affinity.[5] IONIS-DMPKRx was designed to be complementary to a sequence in the 3' untranslated region of the DMPK mRNA.[6] Upon binding, it creates an RNA-DNA hybrid that is a substrate for RNase H, a ubiquitously expressed enzyme that degrades the RNA strand of such hybrids.[7] This mechanism is intended to lead to the destruction of the toxic DMPK RNA, releasing the sequestered MBNL proteins and restoring normal splicing patterns.[3]
Signaling Pathway of DM1 Pathogenesis and IONIS-DMPKRx Intervention
Caption: Pathogenesis of DM1 and the therapeutic intervention of IONIS-DMPKRx.
Preclinical Development: Proof-of-Concept in Animal Models
Before advancing to human trials, IONIS-DMPKRx (then referred to as ISIS 486178) underwent extensive preclinical testing in various cell and animal models to assess its efficacy and safety.
In Vitro Studies
Initial in vitro experiments using human DM1 patient-derived myoblasts and other cell lines demonstrated that ISIS 486178 could effectively reduce the levels of DMPK mRNA in a dose-dependent manner.[5]
Murine Model Studies (DMSXL Mice)
The DMSXL mouse model, which expresses the human DMPK gene with a large CTG repeat expansion, was a key model for preclinical evaluation.
-
Animal Model: DMSXL mice expressing the human DMPK gene with >1000 CTG repeats.
-
Drug Administration: Subcutaneous injections of ISIS 486178 at doses of 12.5, 25, and 50 mg/kg body weight, administered twice a week for 6 weeks.[5] A control group received phosphate-buffered saline (PBS).
-
Tissue Analysis: Two days after the final dose, tissues were collected for analysis. DMPK mRNA levels were quantified using real-time polymerase chain reaction (RT-PCR). RNA foci were visualized and quantified using fluorescence in situ hybridization (FISH). Muscle histology and grip strength were also assessed.
Treatment with ISIS 486178 resulted in a significant, dose-dependent reduction of the toxic human DMPK mRNA in various tissues.[5] The treatment also led to a reduction in the number of nuclear RNA foci, an improvement in muscle histology, and an increase in forelimb muscle grip strength.[1]
| Tissue | Dose (mg/kg) | DMPK mRNA Reduction | Reference |
| Skeletal Muscle | 25 | ~70% | [1] |
| Cardiac Muscle | 25 | ~30% | [1] |
| Liver | Not specified | Up to 90% | [5] |
Table 1: DMPK mRNA Reduction in DMSXL Mice Treated with ISIS 486178
Non-Human Primate Studies (Cynomolgus Monkeys)
To evaluate the pharmacokinetics and safety in a larger animal model more closely related to humans, studies were conducted in cynomolgus monkeys.
-
Animal Model: Male cynomolgus monkeys.
-
Drug Administration: Subcutaneous injections of ISIS 486178 at a dose of 40 mg/kg. A loading dose regimen was used on days 1, 3, 5, and 7, followed by a once-weekly maintenance dose for 12 additional weeks (a total of 16 doses over 13 weeks).[5]
-
Tissue Analysis: Tissues were collected to measure DMPK mRNA levels and to assess for any potential toxicity.
Systemic administration of ISIS 486178 was well-tolerated in cynomolgus monkeys, with no significant adverse effects observed.[5] The drug achieved substantial reductions in DMPK mRNA levels in various skeletal muscles and in the heart.[5][7]
| Tissue | DMPK mRNA Reduction | Reference |
| Skeletal Muscle | Up to 70% | [5] |
| Cardiac Muscle | ~50% | [5] |
Table 2: DMPK mRNA Reduction in Cynomolgus Monkeys Treated with ISIS 486178
Experimental Workflow for Preclinical Studies
Caption: Workflow of the preclinical evaluation of IONIS-DMPKRx (ISIS 486178).
The IONIS-DMPKRx Phase 1/2a Clinical Trial (NCT02312011)
Based on the promising preclinical data, Ionis Pharmaceuticals initiated a Phase 1/2a clinical trial to evaluate the safety, tolerability, and pharmacokinetics of IONIS-DMPKRx in adults with DM1.
Study Design
This was a multicenter, randomized, placebo-controlled, dose-escalation study.[8] Participants were enrolled at seven tertiary referral centers in the USA between December 2014 and February 2016.[8]
-
Participants: Ambulatory adults aged 20-55 years with a genetic diagnosis of DM1 (≥100 CTG repeats) and clinically evident myotonia.[9]
-
Intervention: Subcutaneous injections of IONIS-DMPKRx (this compound) at doses of 100 mg, 200 mg, 300 mg, 400 mg, or 600 mg, or placebo.[8]
-
Dosing Schedule: Participants received a total of 8 injections over 6 weeks on days 1, 3, 5, 8, 15, 22, 29, and 36.[8]
-
Primary Outcome: Safety and tolerability, assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms.[8]
-
Secondary and Exploratory Outcomes: Pharmacokinetics of IONIS-DMPKRx in plasma and muscle tissue, and changes in muscle function and molecular biomarkers (including splicing of specific pre-mRNAs). Muscle biopsies of the tibialis anterior were collected at day 50.[9]
Participant Demographics and Dosing Cohorts
A total of 49 participants were enrolled and randomized, with 48 receiving at least one dose of the study drug.[8]
| Dose Cohort | N | Age, Median (min, max) | Gender, Female, n (%) | Race, White, n (%) | CTG Repeats, Median (min, max) |
| 100 mg | 7 | 38 (20, 48) | 5 (71%) | 6 (86%) | 432 (107, 1006) |
| 200 mg | 6 | 36 (26, 42) | 5 (83%) | 6 (100%) | 271 (136, 546) |
| 300 mg | 6 | 33 (23, 47) | 3 (50%) | 6 (100%) | 432 (256, 670) |
| 400 mg | 10 | 42 (33, 50) | 4 (40%) | 10 (100%) | 616 (210, 1000) |
| 600 mg | 10 | 39 (30, 46) | 8 (80%) | 9 (90%) | 645 (156, 1026) |
| Placebo | 10 | 41 (25, 53) | 4 (40%) | 9 (90%) | 368 (153, 763) |
Table 3: Baseline Demographics and Clinical Characteristics of the IONIS-DMPKRx Phase 1/2a Trial Participants (Data adapted from a presentation by Ionis Pharmaceuticals[3])
Clinical Trial Results
IONIS-DMPKRx was generally well-tolerated.[8] The most common treatment-emergent adverse events were injection-site reactions, which were more frequent in the this compound groups than in the placebo group.[9] Other common adverse events included headache, contusion, and nausea.[8] One participant in the 600 mg cohort experienced transient thrombocytopenia that was considered potentially related to the study drug.[8]
The concentration of IONIS-DMPKRx in the tibialis anterior muscle increased with the dose. However, even in the highest dose cohort (600 mg), the drug concentrations were below the levels predicted to be necessary for a substantial therapeutic effect.[9] The mean drug concentration in the 600 mg group was 3.11 µg/g, with a maximum of 7.7 µg/g, falling short of the estimated 10-15 µg/g required to achieve a 50% reduction in DMPK mRNA.[9]
Due to the insufficient drug levels in the muscle, there was no significant improvement in the exploratory efficacy endpoints, including the 6-minute walk test, quantitative muscle testing, or grip relaxation time.[9] A post-hoc analysis also showed no effect on the splicing index of abnormal transcripts.[9]
Logical Flow of the IONIS-DMPKRx Clinical Trial
Caption: Logical workflow of the IONIS-DMPKRx Phase 1/2a clinical trial.
Conclusion and Future Directions
The IONIS-DMPKRx clinical trial, while not leading to a new therapy for Myotonic Dystrophy Type 1, provided valuable insights for the field. The study demonstrated that an ASO targeting the toxic DMPK RNA could be safely administered to individuals with DM1. The primary reason for the trial's discontinuation was the failure to achieve therapeutic concentrations of the drug in skeletal muscle.[9]
This outcome has spurred further research into enhancing the delivery of antisense oligonucleotides to muscle tissue. Ionis Pharmaceuticals and other companies are now exploring strategies such as ligand-conjugated antisense oligonucleotides (LICA), which are designed to improve tissue targeting and cellular uptake. The lessons learned from the IONIS-DMPKRx trial are instrumental in guiding the development of the next generation of potential treatments for DM1.
References
- 1. Preclinical Data Behind the Ionis Trial Published | Myotonic Dystrophy Foundation [myotonic.org]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. myotonic.org [myotonic.org]
- 4. Ionis Launches Phase 1 Trial of IONIS-DMPK Rx to Treat DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 5. Identification and Characterization of Modified Antisense Oligonucleotides Targeting DMPK in Mice and Nonhuman Primates for the Treatment of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myotonic.org [myotonic.org]
- 8. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
Baliforsen and its Role in RNase H-Mediated Degradation of DMPK mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Baliforsen (also known as ISIS 598769, IONIS 598769, and BIIB 065) is a second-generation antisense oligonucleotide (ASO) that was investigated for the treatment of Myotonic Dystrophy Type 1 (DM1). Developed by Ionis Pharmaceuticals, this compound was designed to specifically target the dystrophia myotonica protein kinase (DMPK) messenger RNA (mRNA) and induce its degradation through an RNase H-mediated mechanism. The rationale behind this approach is that the toxic gain-of-function of DMPK transcripts containing expanded CUG repeats is a primary driver of DM1 pathology. By reducing the levels of these toxic transcripts, this compound aimed to alleviate the downstream cellular defects. However, the clinical development of this compound was discontinued during Phase II trials. While the drug was generally well-tolerated, it failed to achieve sufficient concentrations in skeletal muscle to produce a significant reduction in the target DMPK mRNA. This technical guide provides an in-depth overview of this compound's mechanism of action, the underlying principles of RNase H-mediated degradation by ASOs, and a summary of the available clinical and methodological data.
The Core Mechanism: RNase H-Mediated Degradation
Antisense oligonucleotides like this compound are synthetic single-stranded nucleic acid analogs designed to bind to a specific mRNA sequence through Watson-Crick base pairing. Second-generation ASOs, such as this compound, are chemically modified to enhance their stability, binding affinity, and pharmacokinetic properties. A key feature of these ASOs is their "gapmer" design. This typically consists of a central block of deoxynucleotides (the "gap") flanked by wings of modified ribonucleotides, such as those with 2'-O-methoxyethyl (2'-MOE) modifications.
This gapmer structure is crucial for the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme. The key steps in this process are:
-
Hybridization: The ASO enters the cell and the nucleus, where it binds to its complementary target sequence on the pre-mRNA or mature mRNA. In the case of this compound, the target is the DMPK mRNA.
-
RNase H Recruitment: The DNA:RNA heteroduplex formed by the central DNA "gap" of the ASO and the target mRNA is recognized and bound by RNase H.
-
Cleavage: RNase H selectively cleaves the RNA strand of the heteroduplex.
-
Degradation: The resulting cleaved mRNA fragments are unprotected by a 5' cap or poly-A tail and are rapidly degraded by cellular exonucleases.
-
ASO Recycling: The ASO is released and can bind to another target mRNA molecule, allowing for multiple rounds of degradation.
This mechanism leads to a potent and specific reduction in the levels of the target mRNA, and consequently, a decrease in the synthesis of the encoded protein.
This compound: A Case Study
Chemical Properties
This compound is a 16-nucleotide antisense oligonucleotide. As a second-generation ASO, it incorporates chemical modifications to improve its drug-like properties. These include a phosphorothioate (PS) backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom. This modification confers resistance to nuclease degradation and enhances protein binding, which improves its pharmacokinetic profile. Additionally, this compound features 2'-O-methoxyethyl (2'-MOE) modifications on the flanking ribonucleotides of its gapmer design, which increase binding affinity to the target RNA.
Preclinical Development
Preclinical studies are essential to establish the proof-of-concept for an ASO's activity and safety. While specific quantitative data from this compound's preclinical studies are not extensively published, the general approach involves in vitro and in vivo models.
-
In Vitro Studies: Human cell lines, such as myoblasts derived from DM1 patients, are treated with varying concentrations of the ASO. The levels of the target DMPK mRNA and protein are then quantified to determine the dose-dependent efficacy of the ASO.
-
In Vivo Studies: Animal models of myotonic dystrophy are utilized to assess the ASO's ability to reduce DMPK mRNA in relevant tissues, such as skeletal and cardiac muscle, following systemic administration. These studies also provide crucial information on the ASO's pharmacokinetics, biodistribution, and safety profile.
Preclinical data for other ASOs targeting DMPK have shown that this approach can lead to a significant reduction in toxic RNA and improvements in disease-related phenotypes in mouse models.
Clinical Trial Data
A Phase 1/2a multicenter, randomized, dose-escalation, placebo-controlled trial was conducted to evaluate the safety of this compound in adults with myotonic dystrophy type 1.
Table 1: this compound Phase 1/2a Clinical Trial Design
| Parameter | Description |
| Trial Identifier | NCT02312011 |
| Participants | 49 adults (20-55 years) with myotonic dystrophy type 1 |
| Design | Randomized, placebo-controlled, dose-escalation |
| Dosage Groups | 100 mg, 200 mg, 300 mg, 400 mg, 600 mg, or placebo |
| Administration | Subcutaneous injections on days 1, 3, 5, 8, 15, 22, 29, and 36 |
| Primary Outcome | Safety and tolerability |
Table 2: Summary of Safety and Pharmacokinetic Findings
| Outcome | Results |
| Tolerability | Generally well-tolerated. |
| Common Adverse Events | Headache, contusion, and nausea. Injection-site reactions were more common with this compound (82%) than placebo (10%). |
| Serious Adverse Events | One participant (600 mg group) developed transient thrombocytopenia, considered potentially treatment-related. |
| Muscle Concentration | This compound concentrations in skeletal muscle increased with dose. |
| Target Engagement | Skeletal muscle drug concentrations were below the levels predicted to be necessary for substantial target reduction. |
A key finding from the trial was that despite dose-dependent increases in this compound concentration in the tibialis anterior muscle, the levels achieved were not sufficient to cause a meaningful reduction in DMPK mRNA. In the 600 mg cohort, the mean concentration was 3.11 µg/g, while the estimated concentration required for a 50% reduction of DMPK in skeletal tissue was 10-15 µg/g.
Signaling Pathways Involving DMPK
DMPK is a serine/threonine-protein kinase involved in various cellular processes, particularly in muscle cells. Its dysregulation in DM1 contributes to the complex pathology of the disease. Understanding the signaling pathways in which DMPK is involved provides context for the therapeutic strategy of targeting its expression. DMPK expression itself is regulated during myogenesis by pathways including phosphatidylinositol 3-kinase (PI 3-kinase), nuclear factor-κB (NF-κB), nitric oxide synthase (NOS), and p38 mitogen-activated protein kinase (p38 MAPK). In the context of DM1, downstream pathways affected by the toxic DMPK RNA include those involving AMPK/mTORC1 and GSK3β.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted during the this compound development program are not publicly available. However, the following sections describe the standard methodologies used for evaluating ASO efficacy.
Quantification of DMPK mRNA by qPCR/ddPCR
Quantitative Polymerase Chain Reaction (qPCR) and Droplet Digital PCR (ddPCR) are used to measure the amount of a specific mRNA transcript in a sample.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cell cultures or tissue samples using a commercial kit. The quality and quantity of the RNA are assessed.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification:
-
qPCR: The cDNA is mixed with primers specific for the DMPK gene, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase. The mixture is subjected to thermal cycling, and the fluorescence is measured in real-time to quantify the amount of amplified DNA.
-
ddPCR: The PCR reaction mixture is partitioned into thousands of nanoliter-sized droplets. PCR amplification occurs in each droplet, and at the end of the reaction, the droplets are analyzed to determine the fraction of positive droplets, which allows for absolute quantification of the target nucleic acid.
-
-
Data Analysis: The expression of DMPK mRNA is normalized to a stable housekeeping gene to control for variations in RNA input and quality.
Example qPCR Primers for Human DMPK:
-
Forward Sequence: CACCGACACATGCAACTTCGAC
-
Reverse Sequence: AGTAGCCCACAAAAGGCAGGTG
Example qPCR Cycling Conditions:
-
Activation: 50°C for 2 min
-
Pre-soak: 95°C for 10 min
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min (repeat for 40 cycles)
-
Melting Curve Analysis
The Rise and Discontinuation of Baliforsen: A Technical Deep Dive into a Therapeutic Candidate for Myotonic Dystrophy Type 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Baliforsen (also known as IONIS-DMPK-2.5Rx, ISIS 598769, and BIIB 065) emerged as a promising therapeutic candidate for Myotonic Dystrophy Type 1 (DM1), a debilitating genetic disorder. This antisense oligonucleotide was designed to target the root cause of the disease—the toxic messenger RNA (mRNA) produced from the DMPK gene. Despite a well-founded mechanism of action and promising preclinical data, the clinical development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound, offering valuable insights for the scientific and drug development communities. Through a detailed examination of its mechanism, experimental protocols, and clinical trial data, this document serves as a case study in the challenges of developing therapies for nucleotide repeat expansion disorders.
Introduction to Myotonic Dystrophy Type 1 and the Therapeutic Rationale for this compound
Myotonic Dystrophy Type 1 is an autosomal dominant disorder caused by an unstable expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed into mRNA, the expanded CUG repeats form hairpin structures that are toxic to the cell.[1] These toxic RNA molecules sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1).[3][4][5] The sequestration of MBNL1 leads to widespread alternative splicing abnormalities, affecting numerous downstream genes and resulting in the multisystemic symptoms of DM1, including myotonia, muscle weakness and wasting, cataracts, and cardiac conduction defects.[3][4]
This compound was developed as an antisense oligonucleotide (ASO) designed to specifically bind to and promote the degradation of the toxic DMPK mRNA.[1][2] By reducing the levels of the toxic RNA, this compound was intended to release the sequestered MBNL1, thereby restoring normal alternative splicing and alleviating the downstream pathological effects of the mutation.[1]
Mechanism of Action
This compound is a synthetic, single-stranded nucleic acid designed to be complementary to a specific sequence within the DMPK mRNA. Upon administration, this compound enters the cell and nucleus, where it binds to its target DMPK mRNA. This binding event triggers the activity of RNase H, a cellular enzyme that recognizes RNA:DNA duplexes and selectively degrades the RNA strand.[6] This leads to a reduction in the overall levels of the toxic DMPK mRNA, thereby preventing the sequestration of MBNL1 and other RNA-binding proteins.
Preclinical Development
Prior to human trials, the therapeutic concept of using ASOs to target DMPK mRNA was evaluated in various preclinical models.
In Vitro Studies
Initial studies in patient-derived cell lines demonstrated that ASOs targeting the DMPK transcript could effectively reduce the levels of the toxic RNA and correct the associated splicing defects. These studies were crucial for optimizing the sequence and chemical modifications of the ASO to enhance its stability, binding affinity, and efficacy.
In Vivo Animal Studies
Subsequent studies in transgenic mouse models of DM1 provided in vivo proof-of-concept.[7] Administration of ASOs similar to this compound resulted in a reduction of toxic DMPK RNA in muscle tissues, a correction of the splicing abnormalities, and an improvement in the myotonia phenotype.[7] These preclinical studies were instrumental in establishing the potential of this therapeutic approach and provided the basis for advancing to clinical trials.
Clinical Development: The NCT02312011 Trial
The clinical development of this compound centered on a Phase 1/2a clinical trial (NCT02312011), which was a multicenter, randomized, placebo-controlled, dose-escalation study designed to evaluate the safety, tolerability, and pharmacokinetics of subcutaneously administered this compound in adults with DM1.[2][8][9]
Study Design and Endpoints
The trial enrolled 49 participants who were randomly assigned to receive either this compound at one of five escalating dose levels (100 mg, 200 mg, 300 mg, 400 mg, or 600 mg) or a placebo.[1][2][8] Participants received eight subcutaneous injections over a six-week period.[1][6] The primary endpoint of the study was safety and tolerability.[8][9][10] Secondary endpoints included pharmacokinetics and exploratory measures of clinical activity, such as changes in a composite splicing index.[1]
Clinical Trial Results
Safety and Tolerability: this compound was generally well-tolerated.[2][8][10] The most common adverse events were mild and included headache, contusion, and nausea.[2][8][10] Injection site reactions were more common in the this compound groups (82%) compared to the placebo group (10%).[1][6] One serious adverse event of transient thrombocytopenia was considered possibly related to the study drug in the 600 mg dose group.[1][8]
Pharmacokinetics and Muscle Concentration: Pharmacokinetic analysis showed that the concentration of this compound in skeletal muscle increased with dose.[2][8][10] However, even at the highest dose of 600 mg, the mean drug concentration in the tibialis anterior muscle at day 50 was 3.11 µg/g, with a maximum of 7.7 µg/g.[6] This was below the estimated concentration of 10-15 µg/g believed to be necessary to achieve a significant reduction in DMPK mRNA.[6]
Efficacy: Due to the insufficient muscle concentration, this compound did not demonstrate a significant effect on the composite splicing index of abnormal transcripts in a post hoc analysis.[6] There were also no favorable differences observed in exploratory clinical endpoints such as the 6-minute walk test, quantitative muscle testing, or grip relaxation time.[6]
Data Summary
Table 1: Participant Demographics and Dosing Cohorts in the NCT02312011 Trial
| Cohort | Number of Participants |
| This compound 100 mg | 7 |
| This compound 200 mg | 6 |
| This compound 300 mg | 6 |
| This compound 400 mg | 10 |
| This compound 600 mg | 10 |
| Placebo | 10 |
| Total | 49 |
| Data sourced from Thornton et al., Lancet Neurology 2023.[1][2][8] |
Table 2: Summary of Key Findings from the NCT02312011 Trial
| Parameter | Finding |
| Primary Outcome (Safety) | Generally well-tolerated. Most common adverse events were mild headache, contusion, and nausea. Injection site reactions were frequent. |
| Muscle Concentration (600 mg dose) | Mean: 3.11 µg/g; Maximum: 7.7 µg/g. Below the estimated therapeutic threshold of 10-15 µg/g. |
| Efficacy (Splicing Index) | No significant effect on the composite splicing index. |
| Clinical Endpoints | No significant improvements in exploratory clinical endpoints. |
| Data sourced from Thornton et al., Lancet Neurology 2023 and NEJM Journal Watch review.[6] |
Experimental Protocols
Quantification of this compound in Muscle Tissue
A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a hybridization-based enzyme-linked immunosorbent assay (ELISA), would have been used to quantify this compound concentrations in muscle biopsy samples. A general workflow would involve:
-
Tissue Homogenization: A weighed portion of the muscle biopsy is homogenized in a suitable buffer to release the intracellular contents.
-
Oligonucleotide Extraction: A solid-phase extraction or liquid-liquid extraction method is employed to isolate the antisense oligonucleotide from the tissue homogenate.
-
Quantification: The extracted sample is then analyzed by a validated LC-MS/MS or ELISA method to determine the concentration of this compound.
Analysis of Alternative Splicing (Splicing Index)
The composite splicing index was likely determined by analyzing the alternative splicing of a panel of genes known to be mis-spliced in DM1. The general protocol would involve:
-
RNA Extraction: Total RNA is extracted from muscle biopsy samples.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Polymerase Chain Reaction (PCR): PCR is performed using primers that flank the alternatively spliced exons of the target genes.
-
Fragment Analysis: The PCR products are separated and quantified using methods like capillary electrophoresis or quantitative real-time PCR to determine the ratio of the different splice isoforms.
-
Splicing Index Calculation: The percentage of inclusion or exclusion for each analyzed exon is calculated, and these values are combined to generate a composite splicing index.
Discussion and Future Directions
The development of this compound represents a significant effort to target the fundamental cause of Myotonic Dystrophy Type 1. While the drug was found to be safe and well-tolerated, the Phase 1/2a trial highlighted a critical challenge in ASO therapy for muscle diseases: achieving sufficient drug concentrations in the target tissue after systemic administration.[2][11] The disappointing results of the this compound trial have spurred further research into strategies to enhance the delivery of oligonucleotides to skeletal muscle.[6]
Current and future approaches in the field include:
-
Chemical Modifications: Further optimization of the chemical modifications of ASOs to improve their stability, biodistribution, and cellular uptake.
-
Conjugation Strategies: Attaching targeting ligands, such as peptides or antibodies, to the ASO to facilitate its delivery to muscle cells.[12]
-
Alternative Delivery Systems: Exploring novel delivery vehicles, such as nanoparticles, to improve the systemic delivery of ASOs to muscle tissue.
Conclusion
The story of this compound's discovery and development provides a valuable lesson in the complexities of translating a promising therapeutic concept into a clinically effective treatment. While this compound itself did not succeed, the knowledge gained from its preclinical and clinical evaluation has been instrumental in guiding the ongoing efforts to develop effective therapies for Myotonic Dystrophy Type 1 and other genetic neuromuscular disorders. The challenges of drug delivery remain a key hurdle, but with continued innovation in oligonucleotide chemistry and drug delivery technologies, there is renewed hope for the development of disease-modifying treatments for patients with DM1.
References
- 1. worldmusclesociety.org [worldmusclesociety.org]
- 2. Publication of results from the IONIS-DMPKRx trial in DM1 - Institut de Myologie [institut-myologie.org]
- 3. An Overview of Alternative Splicing Defects Implicated in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autism-related traits in myotonic dystrophy type 1 model mice are due to MBNL sequestration and RNA mis-splicing of autism-risk genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
Baliforsen: A Technical Overview of Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baliforsen (also known as ISIS 598769) is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the myotonic dystrophy protein kinase (DMPK) gene. The therapeutic goal of this compound is to reduce the levels of toxic DMPK mRNA, which is responsible for the pathology of myotonic dystrophy type 1 (DM1). As with all oligonucleotide-based therapeutics, understanding the mechanisms of cellular uptake and subsequent tissue distribution is critical for optimizing efficacy and ensuring safety. This technical guide provides a comprehensive overview of the available data on the cellular uptake and distribution of this compound, drawing from clinical trial results and the broader understanding of antisense oligonucleotide pharmacology.
Cellular Uptake of Antisense Oligonucleotides: A Generalized Pathway
While specific in vitro studies on the cellular uptake mechanism of this compound are not publicly available, the general process for antisense oligonucleotides is understood to occur primarily through endocytosis. This process is initiated by the binding of the ASO to proteins on the cell surface, leading to internalization within membrane-bound vesicles.
Once inside the cell, the ASO must escape from the endosomal pathway to reach its target mRNA in the cytosol or nucleus. This "endosomal escape" is a critical and often rate-limiting step for the efficacy of ASOs. After release into the cytoplasm, this compound can translocate to the nucleus where it binds to the target DMPK mRNA. This binding event recruits RNase H, an endogenous enzyme that cleaves the target mRNA, leading to its degradation and a reduction in the synthesis of the toxic DMPK protein.
Clinical Distribution of this compound
A multicenter, randomized, dose-escalation, placebo-controlled, phase 1/2a clinical trial provided key insights into the distribution and safety of this compound in adult patients with myotonic dystrophy type 1.[1][2]
Data Presentation
The following table summarizes the concentration of this compound in skeletal muscle tissue following subcutaneous administration at various dose levels.
| Dose Group | Number of Participants | Mean this compound Concentration in Tibialis Anterior at Day 50 (µg/g) | Maximum this compound Concentration in Tibialis Anterior at Day 50 (µg/g) |
| 100 mg | 6 | Not Reported | Not Reported |
| 200 mg | 6 | Not Reported | Not Reported |
| 300 mg | 6 | Not Reported | Not Reported |
| 400 mg | 10 | Not Reported | Not Reported |
| 600 mg | 10 | 3.11 | 7.7 |
| Placebo | 10 | Not Applicable | Not Applicable |
Data from the Lancet Neurology, 2023.[3]
The results indicated that this compound concentrations in skeletal muscle increased with the dose.[1][2] However, even at the highest dose of 600 mg, the concentrations achieved were below the levels predicted to be necessary for substantial target reduction.[1][2][3] This suggests that while this compound does distribute to skeletal muscle, improving the efficiency of delivery to this target tissue is a key area for future research.[1][2]
Experimental Protocols
Phase 1/2a Clinical Trial Methodology
The primary objective of this study was to evaluate the safety and tolerability of multiple ascending doses of this compound in adults with DM1.
Study Design:
-
A multicenter, randomized, placebo-controlled, dose-escalation trial.[1][2]
-
Participants were adults aged 20-55 years with a genetic diagnosis of myotonic dystrophy type 1.[1][2]
-
Participants were randomly assigned to receive subcutaneous injections of this compound (100 mg, 200 mg, 300 mg, 400 mg, or 600 mg) or a placebo.[1][2]
-
Dosing occurred on days 1, 3, 5, 8, 15, 22, 29, and 36.[1][2]
Key Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.
-
Pharmacokinetics: this compound concentrations were measured in plasma and in skeletal muscle biopsies (tibialis anterior) taken at day 50.[3]
Conclusion and Future Directions
The clinical trial of this compound has provided valuable data on its safety and distribution in patients with myotonic dystrophy type 1. While the drug was generally well-tolerated, the concentrations achieved in the target skeletal muscle tissue were modest. This highlights a common challenge in the development of antisense oligonucleotide therapies: efficient delivery to extrahepatic tissues.
Future research and development efforts for this compound and other ASOs targeting muscle tissue will likely focus on strategies to enhance cellular uptake and tissue retention. These may include the exploration of novel conjugation strategies, delivery vehicles, or chemical modifications to the oligonucleotide backbone to improve its pharmacokinetic and pharmacodynamic properties. A deeper, more specific understanding of the cellular uptake receptors and pathways for this compound in muscle cells will be instrumental in designing the next generation of more effective treatments for myotonic dystrophy type 1.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Baliforsen
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The investigational drug name "Baliforsen" has been associated with two distinct antisense oligonucleotides (ASOs) targeting different messenger RNAs (mRNAs). It is crucial to distinguish between them for appropriate experimental design.
-
Alicaforsen (also known as ISIS 2302): This is a 20-base phosphorothioate oligonucleotide that targets Intercellular Adhesion Molecule-1 (ICAM-1) mRNA.[1][2] It has been primarily investigated for inflammatory conditions such as Crohn's disease.[1][3][4]
-
This compound (also known as ISIS 598769 or IONIS-DMPK-2.5Rx): This is a 16-nucleotide ASO designed to target the myotonic dystrophy protein kinase (DMPK) mRNA.[5][6] Its development is focused on treating myotonic dystrophy type 1 (DM1).[7][8]
This document provides detailed application notes and protocols for the in vitro study of both molecules, organized into separate sections for clarity.
Section 1: Alicaforsen (ISIS 2302) for ICAM-1 Inhibition in Inflammatory Models
Alicaforsen is an antisense oligonucleotide designed to specifically bind to the 3' untranslated region of human ICAM-1 mRNA.[2] This binding event creates a DNA-RNA heterodimer that serves as a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand.[2] The subsequent degradation of ICAM-1 mRNA leads to a reduction in the synthesis of ICAM-1 protein.[2] Since ICAM-1 is a key adhesion molecule on vascular endothelial cells and leukocytes that is upregulated by pro-inflammatory stimuli, its inhibition is a therapeutic strategy for inflammatory diseases.[2]
Signaling Pathway and Mechanism of Action
Experimental Protocols
1. Cell Culture and ICAM-1 Induction
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs) for leukocyte adhesion assays.
-
Caco-2 (human colorectal adenocarcinoma) cells as an intestinal epithelial barrier model.[9][10]
-
CCD-18Co (human colon fibroblasts) to study fibrotic processes.[9][10]
-
HT-29 (human colon adenocarcinoma) for general inflammatory response studies.[11]
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
ICAM-1 Induction: To induce ICAM-1 expression, starve cells in low-serum media (e.g., 1% FBS) for 12-24 hours, then stimulate with a pro-inflammatory cytokine such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL) for 4-24 hours, depending on the desired endpoint (mRNA or protein).
2. Alicaforsen Treatment
-
Preparation: Prepare a stock solution of Alicaforsen in sterile, nuclease-free water.[5] Store at -20°C or -80°C for long-term stability.[5]
-
Treatment: Add Alicaforsen to the cell culture medium at various concentrations (a dose-response curve from 10 nM to 1 µM is recommended to determine the optimal concentration). A transfection reagent may be required to facilitate cellular uptake, although phosphorothioate oligonucleotides often show sufficient uptake without one.[12]
-
Protocol: Typically, cells are pre-treated with Alicaforsen for 24-48 hours before adding the inflammatory stimulus. This allows for the knockdown of existing ICAM-1 mRNA.
3. Key In Vitro Assays
-
A. ICAM-1 mRNA Quantification (qRT-PCR)
-
Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for human ICAM-1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative reduction in ICAM-1 mRNA levels in Alicaforsen-treated cells compared to controls.
-
-
B. ICAM-1 Protein Quantification (Western Blot)
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against ICAM-1 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensity, normalizing to a loading control like β-actin.
-
-
C. Leukocyte Adhesion Assay
-
Grow a confluent monolayer of endothelial cells (e.g., HUVECs) in a 96-well plate.
-
Treat the endothelial cells with Alicaforsen as described above, followed by stimulation with TNF-α to induce ICAM-1 expression.
-
Label leukocytes (e.g., Jurkat cells or isolated PBMCs) with a fluorescent dye like Calcein-AM.
-
Add the fluorescently labeled leukocytes to the endothelial monolayer and incubate for 30-60 minutes.
-
Gently wash away non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader. A decrease in fluorescence indicates inhibition of adhesion.
-
Quantitative Data Summary
Specific in vitro IC50 values for Alicaforsen are not extensively detailed in the provided search results. The literature focuses more on in vivo efficacy and clinical trial dosages.[1][2] Therefore, researchers should perform dose-response experiments to determine the effective concentration for their specific cell model and experimental conditions.
| Parameter | Value | Cell Model | Notes |
| Clinical Dose (IV) | 0.5–2 mg/kg | Human | Administered intravenously in Phase IIa studies for Crohn's disease.[1] |
| Cellular Uptake | Concentration & Time-dependent | CHO, L5187Y cells | Confirmed via capillary gel electrophoresis and immunohistochemistry.[12] |
| Genotoxicity | No evidence of genotoxicity | Bacterial, CHO, L5187Y cells | Assessed in bacterial reverse mutation, chromosomal aberration, and gene mutation assays.[12] |
General Experimental Workflow
Section 2: this compound (ISIS 598769) for DMPK mRNA Reduction in Myotonic Dystrophy Models
This compound is an antisense oligonucleotide specifically designed to target the DMPK mRNA, which contains expanded CUG trinucleotide repeats in patients with myotonic dystrophy type 1 (DM1).[5][7] These toxic RNA transcripts accumulate in the nucleus, forming foci that sequester RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1).[8] The sequestration of MBNL1 disrupts its function in regulating the alternative splicing of numerous pre-mRNAs, leading to the multi-systemic symptoms of DM1. This compound acts via an RNase H mechanism to promote the degradation of the toxic DMPK transcripts, thereby releasing MBNL1 and aiming to restore normal splicing patterns.[7][8]
Mechanism of Action Pathway
Experimental Protocols
1. Cell Culture
-
Cell Lines:
-
DM1 patient-derived myoblasts or fibroblasts are the most relevant models. These can be immortalized to ensure a stable supply.
-
Control cell lines from healthy individuals should be run in parallel.
-
-
Culture Conditions: Culture fibroblasts in DMEM with 10% FBS. For myoblasts, use specialized growth media, and differentiate them into myotubes by switching to low-serum differentiation media to better model muscle tissue.
2. This compound Treatment
-
Preparation: Prepare this compound stock solutions in sterile, nuclease-free water.[5]
-
Delivery: Efficient delivery into cells is critical. Use a transfection reagent optimized for oligonucleotides (e.g., Lipofectamine RNAiMAX) or electroporation to ensure sufficient intracellular concentration.
-
Treatment Protocol: Treat cells with a range of this compound concentrations (e.g., 10 nM to 500 nM) for 48-72 hours to allow for target mRNA knockdown and downstream effects on splicing.
3. Key In Vitro Assays
-
A. DMPK mRNA Quantification (qRT-PCR)
-
Extract total RNA from treated and control cells.
-
Perform qRT-PCR using primers that specifically amplify the DMPK transcript.
-
Normalize to a stable housekeeping gene to determine the percentage of DMPK mRNA reduction. Preclinical studies in DMSXL mice showed a 70% reduction in skeletal muscle.[8]
-
-
B. RNA Foci Analysis (Fluorescence In Situ Hybridization - FISH)
-
Fix cells on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells (e.g., with 0.5% Triton X-100).
-
Hybridize with a fluorescently labeled probe (e.g., a (CAG)₅-Cy3 probe) that binds to the CUG repeat expansion in the DMPK mRNA.
-
Counterstain nuclei with DAPI.
-
Visualize using fluorescence microscopy and quantify the number, size, and intensity of nuclear foci per cell. A reduction in foci is a key indicator of target engagement.[8]
-
-
C. Splicing Analysis (RT-PCR)
-
Extract RNA and synthesize cDNA as described previously.
-
Perform semi-quantitative or quantitative RT-PCR using primers that flank a known mis-spliced exon in a gene affected by MBNL1 sequestration (e.g., CLCN1, INSR, TNNT2).
-
Analyze the PCR products on an agarose gel or via fragment analysis to determine the ratio of splice isoforms.
-
A shift from the aberrant embryonic splice isoform back to the healthy adult isoform indicates a functional correction.
-
Quantitative Data Summary
While specific in vitro data is limited in the search results, preclinical and clinical studies provide context for target engagement levels.
| Parameter | Value | Model System | Notes |
| Target DMPK mRNA Reduction (in vivo) | ~70% (skeletal muscle)~30% (cardiac muscle) | DMSXL Mouse Model | Achieved with subcutaneous dosing of a precursor compound (ISIS 486178).[8] |
| Target Muscle Concentration for 50% DMPK Reduction | Estimated 10-15 µg/g | Human (clinical trial) | The 600 mg dosing cohort only reached a mean of 3.11 µg/g, suggesting delivery is a challenge.[7] |
| Solubility | ≥ 100 mg/mL in H₂O | N/A | High water solubility facilitates preparation of stock solutions.[5] |
General Experimental Workflow
References
- 1. ISIS 2302, an antisense inhibitor of intercellular adhesion molecule 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double blind, placebo controlled trial of the remission inducing and steroid sparing properties of an ICAM-1 antisense oligodeoxynucleotide, alicaforsen (ISIS 2302), in active steroid dependent Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alicaforsen (ISIS 2302) Improves Potential for Responses and Remissions | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 4. Antisense inhibition of ICAM-1 expression as therapy provides insight into basic inflammatory pathways through early experiences in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Preclinical Data Behind the Ionis Trial Published | Myotonic Dystrophy Foundation [myotonic.org]
- 9. Evaluation of the Antifibrotic Effects of Drugs Commonly Used in Inflammatory Intestinal Diseases on In Vitro Intestinal Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antifibrotic Effects of Drugs Commonly Used in Inflammatory Intestinal Diseases on In Vitro Intestinal Cellular Models [mdpi.com]
- 11. Ameliorating inflammation in an in vitro model by screening the anti-inflammatory and immunomodulatory roles of putative probiotics in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Baliforsen Dosage and Administration in Preclinical Research
These application notes provide a detailed overview of the preclinical dosage and administration of Baliforsen (also known as ISIS 598769 or ISIS-DMPKRx), an antisense oligonucleotide designed to target myotonic dystrophy protein kinase (DMPK) mRNA. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical studies of antisense therapies for Myotonic Dystrophy Type 1 (DM1).
Introduction
This compound is an investigational antisense oligonucleotide (ASO) that mediates the degradation of DMPK mRNA, the underlying cause of Myotonic Dystrophy Type 1. Preclinical research is essential to determine the optimal dosage, administration route, and therapeutic window for this compound before clinical application. This document summarizes key preclinical data and provides standardized protocols for in vivo studies.
Mechanism of Action
This compound is a synthetic nucleic acid strand designed to be complementary to a specific sequence within the DMPK mRNA. Upon binding, it forms a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous enzyme that selectively cleaves the RNA strand of such duplexes. This targeted degradation of the DMPK mRNA prevents the translation of the toxic DMPK protein, thereby addressing the root cause of DM1.
Data Presentation: Preclinical Dosage in Animal Models
While specific preclinical dosage data for this compound is not extensively published, studies on a closely related and structurally similar antisense oligonucleotide, ISIS 486178 , provide valuable insights into effective dosing strategies in mouse models of DM1. ISIS 486178 is described as being of a similar class to this compound and also targets DMPK mRNA.
Table 1: Efficacy Study of ISIS 486178 in DMSXL Mice
| Animal Model | Compound | Dosing Regimen | Route of Administration | Key Outcomes |
| DMSXL Mice | ISIS 486178 | 25 mg/kg/week | Subcutaneous (SC) | Significant reduction in DMPK mRNA |
| DMSXL Mice | ISIS 486178 | 50 mg/kg/week | Subcutaneous (SC) | Dose-dependent reduction in DMPK mRNA |
| DMSXL Mice | ISIS 486178 | 100 mg/kg/week | Subcutaneous (SC) | Further reduction in DMPK mRNA |
Note: The data presented for ISIS 486178 is used as a surrogate for this compound due to the lack of publicly available preclinical dosage data for this compound and the stated similarity between the two compounds.
Table 2: IND-Enabling Toxicology Studies for this compound (ISIS-DMPKRx)
| Animal Model | Study Duration | Route of Administration | Doses |
| Mouse | 13 weeks (repeat-dose) | Not Specified | Not Specified |
| Monkey | 13 weeks (repeat-dose) | Not Specified | Not Specified |
Experimental Protocols
The following protocols are based on methodologies reported for preclinical studies of antisense oligonucleotides targeting DMPK in mouse models.
Animal Models
The DMSXL mouse model is a well-established transgenic model for DM1. These mice carry the human DMPK gene with a large CTG repeat expansion and exhibit key features of the human disease, including myotonia and muscle pathology.
Dosing Preparation and Administration
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the oligonucleotide in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired stock concentration.
-
Dose Calculation: Calculate the required volume for injection based on the animal's body weight and the target dose (e.g., in mg/kg).
-
Administration: Administer the calculated dose via subcutaneous injection. The back of the neck or the flank are common injection sites.
Experimental Workflow for Efficacy Studies
Endpoint Analysis
-
Tissue Collection: At selected time points post-administration, collect blood and various tissues (e.g., skeletal muscle, heart, liver, kidney).
-
Quantification: Determine the concentration of this compound in plasma and tissue homogenates using appropriate analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).
-
RNA Extraction and qRT-PCR: Isolate total RNA from tissue samples and perform quantitative real-time PCR (qRT-PCR) to measure the levels of DMPK mRNA. Normalize to a stable housekeeping gene.
-
Protein Analysis: Perform Western blotting or immunohistochemistry to assess the levels of DMPK protein in tissue lysates.
-
Tissue Processing: Fix tissue samples in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to evaluate muscle morphology and any potential tissue damage.
Safety and Toxicology
Preclinical safety and toxicology studies are critical to identify potential adverse effects. As indicated in Table 2, IND-enabling toxicology studies for this compound were conducted in both mice and monkeys over a 13-week period of repeated dosing. While specific findings are not publicly detailed, these studies are designed to assess a wide range of parameters, including:
-
Clinical observations and body weight
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross pathology and organ weights
-
Histopathological examination of all major organs
Conclusion
The preclinical evaluation of this compound and similar antisense oligonucleotides targeting DMPK mRNA has demonstrated proof-of-concept for this therapeutic approach in animal models of Myotonic Dystrophy Type 1. The provided data and protocols offer a framework for researchers to design and execute robust preclinical studies to further investigate the efficacy, safety, and optimal administration of this compound. Careful consideration of dose-response relationships and pharmacokinetic/pharmacodynamic correlations is crucial for the successful translation of this promising therapeutic strategy to the clinic.
Techniques for Measuring Baliforsen Concentration in Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Baliforsen (also known as ISIS 104838 and ISIS 598769) in tissue samples. This compound is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to reduce the expression of dystrophia myotonica protein kinase (DMPK) mRNA. Accurate measurement of its concentration in target tissues, such as muscle, is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of drug distribution and target engagement.
The following sections detail the primary analytical techniques employed for ASO quantification in biological matrices: hybridization-based assays and liquid chromatography-mass spectrometry (LC-MS). While specific protocols for this compound are not publicly available, the methodologies presented here are based on established and validated procedures for 2'-MOE ASOs and can be adapted for the specific analysis of this compound.
Overview of Analytical Techniques
The quantification of ASOs like this compound in complex biological matrices such as tissue homogenates presents unique challenges due to their physicochemical properties. The two most common and reliable methods are hybridization-based assays and LC-MS/MS.
-
Hybridization-Based Assays (e.g., ELISA): These methods rely on the specific hybridization of the ASO to a complementary oligonucleotide probe. They are known for their high sensitivity and throughput.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and the ability to distinguish between the full-length ASO and its metabolites. It is often used as an orthogonal method to confirm the results from hybridization assays.
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the analysis of 2'-MOE ASOs in tissue using the described techniques. These values are based on literature for similar ASOs and should be established specifically for this compound during method validation.
| Parameter | Hybridization ELISA | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/g tissue | 1 - 10 ng/g tissue |
| Upper Limit of Quantification (ULOQ) | 500 - 2000 ng/g tissue | 1000 - 5000 ng/g tissue |
| Linear Dynamic Range | ~3 log | ~3-4 log |
| Accuracy (% Bias) | Within ± 20% | Within ± 15% |
| Precision (% CV) | < 20% | < 15% |
| Specificity | High, but potential for cross-reactivity with metabolites | Very high, can resolve metabolites from parent drug |
Experimental Protocols
Tissue Sample Preparation
A critical first step for the analysis of this compound in tissue is the efficient and reproducible extraction of the ASO from the tissue matrix.
Protocol: Tissue Homogenization and Extraction
-
Tissue Collection and Storage: Excise tissue samples, rinse with cold phosphate-buffered saline (PBS), blot dry, and immediately freeze in liquid nitrogen. Store samples at -80°C until analysis.
-
Homogenization:
-
Weigh the frozen tissue sample (~50-100 mg).
-
Add a sufficient volume of homogenization buffer (e.g., 10 volumes of a lysis buffer containing proteinase K) to the tissue in a homogenizer tube.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform lysate is obtained.
-
-
Proteinase K Digestion: Incubate the homogenate at 55°C for 2-4 hours with shaking to digest proteins and release the ASO.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the ASO for subsequent purification and analysis.
Method 1: Hybridization-Based Assay (ELISA)
This protocol describes a sandwich hybridization ELISA, a common format for ASO quantification.
Experimental Workflow: Hybridization ELISA
Caption: Workflow for the quantification of this compound using a sandwich hybridization ELISA.
Protocol: Hybridization ELISA for this compound in Tissue
-
Plate Coating: Coat a 96-well microplate with streptavidin and block with a suitable blocking buffer.
-
Hybridization:
-
In a separate plate, add the tissue extract supernatant, a biotinylated capture probe (complementary to the 5' end of this compound), and a hybridization buffer.
-
Incubate to allow the capture probe to hybridize with this compound.
-
-
Capture: Transfer the hybridization mixture to the streptavidin-coated plate and incubate to allow the biotinylated capture probe-Baliforsen complex to bind to the plate. Wash the plate to remove unbound components.
-
Detection Probe Hybridization: Add a digoxigenin (DIG)-labeled detection probe (complementary to the 3' end of this compound) and incubate to allow it to hybridize to the captured this compound. Wash the plate.
-
Enzymatic Detection:
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate. Wash the plate.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of this compound is determined by comparing the absorbance of the samples to a standard curve prepared with known concentrations of this compound.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the quantification of this compound using ion-pair reversed-phase LC coupled with tandem mass spectrometry.
Experimental Workflow: LC-MS/MS
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Protocol: LC-MS/MS for this compound in Tissue
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or anion-exchange cartridge) with methanol and then with an equilibration buffer.
-
Load the tissue homogenate supernatant onto the SPE cartridge.
-
Wash the cartridge with a wash buffer to remove interfering substances.
-
Elute this compound from the cartridge using an elution buffer (e.g., a high pH, high organic content buffer).
-
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
LC Separation:
-
Inject the reconstituted sample onto an ion-pair reversed-phase HPLC column.
-
Use a mobile phase gradient containing an ion-pairing agent (e.g., hexafluoroisopropanol (HFIP) and triethylamine (TEA)) to retain and separate this compound from other components.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for this compound and an internal standard.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
This compound's Mechanism of Action and Signaling Pathway
This compound is designed to treat myotonic dystrophy type 1 (DM1), a genetic disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region (UTR) of the DMPK gene. The resulting mutant DMPK mRNA accumulates in the nucleus, forming ribonuclear foci that sequester essential RNA-binding proteins, leading to downstream mis-splicing of numerous pre-mRNAs and the clinical manifestations of the disease.
This compound is an RNase H-dependent ASO. It binds with high specificity to the mutant DMPK mRNA, creating an RNA:DNA heteroduplex. This duplex is recognized and cleaved by the ubiquitous enzyme RNase H1, leading to the degradation of the toxic DMPK mRNA. This reduces the formation of ribonuclear foci, releases the sequestered splicing factors, and is intended to restore normal splicing patterns.
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound in reducing toxic DMPK mRNA.
Application Notes and Protocols: Utilizing Baliforsen for DMPK Transcript Reduction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myotonic Dystrophy Type 1 (DM1) is a genetic disorder characterized by the expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. This expansion leads to the accumulation of toxic mutant DMPK transcripts in the nucleus, which sequester essential RNA-binding proteins, such as Muscleblind-like 1 (MBNL1), leading to downstream mis-splicing of numerous pre-mRNAs and the multi-systemic symptoms of the disease.
Baliforsen (also known as IONIS-DMPK-2.5Rx or ISIS 598769) is a second-generation antisense oligonucleotide (ASO) designed to target and promote the RNase H-mediated degradation of the DMPK mRNA transcript. By reducing the levels of the toxic DMPK transcript, this compound and similar ASOs aim to alleviate the sequestration of MBNL1 and correct the downstream splicing defects. These application notes provide an overview of the use of this compound and other similar ASOs in preclinical and clinical research for studying DMPK transcript reduction.
Mechanism of Action
This compound is a synthetic, single-stranded nucleic acid molecule designed to be complementary to a specific sequence within the DMPK mRNA. Upon binding to the target mRNA, it forms a DNA-RNA hybrid duplex. This hybrid is recognized and cleaved by the ubiquitous enzyme RNase H, leading to the degradation of the DMPK mRNA. This reduction in the toxic transcript is hypothesized to release sequestered MBNL1, allowing it to regulate the alternative splicing of its target pre-mRNAs, thereby restoring normal cellular function.
Application Notes and Protocols: Assessing Baliforsen Efficacy on Splicing Abnormalities
Abstract
This document provides a detailed protocol for assessing the efficacy of Baliforsen, an antisense oligonucleotide (ASO), in modulating pre-mRNA splicing. While initial clinical trials for this compound focused on its role in promoting the degradation of toxic DMPK mRNA in Myotonic Dystrophy Type 1, the principles of ASO-mediated modulation of RNA processing are broadly applicable.[1][2] This protocol will use the well-characterized alternative splicing of the BCL2L1 (Bcl-x) gene as a model system. The BCL2L1 gene produces two key isoforms through alternative 5' splice site selection: the anti-apoptotic Bcl-xL (long isoform) and the pro-apoptotic Bcl-xS (short isoform).[3][4] An imbalance in the Bcl-xL/Bcl-xS ratio is implicated in various diseases, including cancer, making it an important therapeutic target.[3][5] These protocols detail the cellular treatment, molecular analysis, and data interpretation required to quantify the splice-switching effects of ASOs like this compound.
Introduction to this compound and Splicing Modulation
This compound is an antisense oligonucleotide designed to bind to a specific mRNA sequence.[1] ASOs can act through several mechanisms, including RNase H-mediated degradation of the target mRNA or steric hindrance of cellular machinery.[6][7] In the context of splicing, steric-blocking ASOs can bind to pre-mRNA near splice sites or splicing enhancer/silencer sequences. This binding prevents the spliceosome from accessing the site, thereby redirecting the splicing machinery to an alternative site.[7][8]
This protocol will focus on a hypothetical application of a this compound-like ASO designed to modulate the alternative splicing of BCL2L1 pre-mRNA. The goal is to shift the splicing equilibrium from the anti-apoptotic Bcl-xL isoform towards the pro-apoptotic Bcl-xS isoform by blocking the proximal 5' splice site of exon 2.[9][10]
Principle of BCL2L1 (Bcl-x) Splicing
The BCL2L1 gene contains an alternative 5' splice site within its second exon.[9]
-
Selection of the proximal 5' splice site results in the inclusion of a longer exon 2, producing the mRNA for the anti-apoptotic Bcl-xL protein.
-
Selection of the distal 5' splice site leads to a shorter exon 2, generating the mRNA for the pro-apoptotic Bcl-xS protein.[9][10]
An ASO can be designed to bind to and block the proximal 5' splice site, forcing the spliceosome to use the distal site and thereby increasing the production of Bcl-xS.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the molecular mechanism of the target ASO and the overall experimental procedure to assess its efficacy.
Experimental Protocols
Cell Culture and ASO Transfection
-
Cell Lines: Human cell lines known to express both Bcl-xL and Bcl-xS are suitable (e.g., A549, HeLa, or specific cancer cell lines relevant to the study).
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Preparation: Prepare a stock solution of the this compound-like ASO (e.g., 100 µM in nuclease-free water).
-
Transfection:
-
Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
In a separate tube, dilute the ASO to the desired final concentrations (e.g., 10, 25, 50, 100 nM).
-
Combine the diluted transfection reagent and ASO solutions, incubate for 15-20 minutes at room temperature.
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation: Incubate cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂. Include a negative control (scrambled ASO) and a mock control (transfection reagent only).
RNA Analysis: RT-PCR and qPCR
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent, according to the manufacturer's protocol. Quantify RNA and assess its integrity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
Semi-Quantitative RT-PCR:
-
Primer Design: Design primers that flank the alternatively spliced region of BCL2L1 exon 2. This allows for the simultaneous amplification of both Bcl-xL and Bcl-xS transcripts, which can be resolved by size.
-
Forward Primer (in Exon 1): 5'-GAGGCAGGCGACGAGTTTGAA-3'
-
Reverse Primer (in Exon 3): 5'-TGGGAGGGTAGAGTGGATGG-3'
-
Expected Product Sizes: Bcl-xL (~700 bp), Bcl-xS (~500 bp).[11]
-
-
PCR Reaction: Perform PCR with a standard Taq polymerase.
-
Gel Electrophoresis: Run the PCR products on a 2% agarose gel. Visualize bands under UV light and quantify band intensity using software like ImageJ.
-
-
Quantitative PCR (qPCR):
-
Design specific primer sets or hydrolysis probes that uniquely identify either the Bcl-xL or Bcl-xS splice junction for more precise quantification.
-
Perform qPCR using a SYBR Green or TaqMan-based assay.
-
Calculate the relative expression of each isoform using the ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Protein Analysis: Western Blot
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody that recognizes both Bcl-xL and Bcl-xS (e.g., anti-Bcl-x antibody) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate and imaging system.
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
-
Analysis: Quantify the band intensities to determine the Bcl-xS / Bcl-xL protein ratio.
Data Presentation and Interpretation
Quantitative data should be summarized to clearly demonstrate the dose- and time-dependent effects of the ASO on the Bcl-xS/Bcl-xL ratio.
Table 1: Dose-Dependent Effect of ASO on BCL2L1 Splicing (48h Post-Transfection)
| ASO Concentration (nM) | Bcl-xS mRNA (%) | Bcl-xL mRNA (%) | Bcl-xS / Bcl-xL Ratio (mRNA) | Bcl-xS / Bcl-xL Ratio (Protein) |
|---|---|---|---|---|
| 0 (Mock) | 15 ± 2.1 | 85 ± 2.1 | 0.18 | 0.15 |
| 0 (Scrambled) | 16 ± 1.8 | 84 ± 1.8 | 0.19 | 0.16 |
| 10 | 35 ± 3.5 | 65 ± 3.5 | 0.54 | 0.48 |
| 25 | 58 ± 4.0 | 42 ± 4.0 | 1.38 | 1.25 |
| 50 | 75 ± 3.2 | 25 ± 3.2 | 3.00 | 2.81 |
| 100 | 82 ± 2.5 | 18 ± 2.5 | 4.56 | 4.20 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Time-Course Effect of 50 nM ASO on BCL2L1 Splicing
| Time Post-Transfection (h) | Bcl-xS mRNA (%) | Bcl-xL mRNA (%) | Bcl-xS / Bcl-xL Ratio (mRNA) | Bcl-xS / Bcl-xL Ratio (Protein) |
|---|---|---|---|---|
| 0 | 15 ± 1.5 | 85 ± 1.5 | 0.18 | 0.15 |
| 24 | 45 ± 2.8 | 55 ± 2.8 | 0.82 | 0.65 |
| 48 | 75 ± 3.2 | 25 ± 3.2 | 3.00 | 2.81 |
| 72 | 68 ± 4.1 | 32 ± 4.1 | 2.13 | 2.45 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: A successful splice-switching ASO will demonstrate a clear dose- and time-dependent increase in the Bcl-xS / Bcl-xL ratio at both the mRNA and protein levels. The peak effect is typically observed between 48 and 72 hours, after which the effect may diminish as the ASO is diluted or degraded. The protein ratio may show a slight delay compared to the mRNA ratio due to the time required for translation and protein turnover.
Conclusion
This protocol provides a comprehensive framework for assessing the efficacy of a splice-switching antisense oligonucleotide, using this compound as a conceptual model and BCL2L1 splicing as a target system. By combining RT-PCR for transcript analysis and Western blotting for protein validation, researchers can robustly quantify the ability of an ASO to modulate a specific splicing event. The data generated from these experiments are critical for preclinical validation and optimization of ASO-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Modification of BCLX pre-mRNA splicing has antitumor efficacy alone or in combination with radiotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Modulation of the Apoptosis Gene Bcl-x Function Through Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of BCL-X splicing reveals a role for the polypyrimidine tract binding protein (PTBP1/hnRNP I) in alternative 5′ splice site selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-x short-isoform is essential for maintaining homeostasis of multiple tissues - PMC [pmc.ncbi.nlm.nih.gov]
Baliforsen: Application Notes and Protocols for Investigating Myotonic Dystrophy Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baliforsen (also known as ISIS 598769) is an antisense oligonucleotide (ASO) designed to investigate the pathogenesis of Myotonic Dystrophy Type 1 (DM1). DM1 is a genetic disorder caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The resulting mutant DMPK messenger RNA (mRNA) contains an expanded CUG repeat, which accumulates in the nucleus, forming ribonuclear foci. These toxic RNA foci sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), leading to the dysregulation of alternative splicing of numerous downstream genes. This widespread spliceopathy is a key driver of the multisystemic symptoms observed in DM1.
This compound is engineered to specifically target and promote the RNase H-mediated degradation of the toxic DMPK mRNA. By reducing the levels of the mutant transcript, this compound aims to prevent the sequestration of MBNL1, thereby restoring normal splicing patterns and mitigating the downstream pathological effects of the genetic mutation. These application notes provide a summary of the key findings from clinical investigations of this compound and detailed protocols for its use in a research setting.
Data Presentation
The following tables summarize the quantitative data from the Phase 1/2a clinical trial of this compound in adult patients with DM1 (NCT02312011).[1]
Table 1: Study Design and Participant Demographics
| Parameter | Description |
| Study Phase | 1/2a |
| Design | Randomized, Placebo-Controlled, Dose-Escalation |
| Number of Participants | 49 enrolled, 48 dosed |
| Age Range | 20-55 years |
| Diagnosis | Myotonic Dystrophy Type 1 |
| Dosing Regimen | 8 subcutaneous injections over 6 weeks (Days 1, 3, 5, 8, 15, 22, 29, and 36) |
Source: Thornton et al., The Lancet Neurology, 2023[1]
Table 2: Dose Escalation Cohorts
| Cohort | Treatment | Number of Participants |
| 1 | This compound 100 mg | 7 (6 dosed) |
| 2 | This compound 200 mg | 6 |
| 3 | This compound 300 mg | 6 |
| 4 | This compound 400 mg | 10 |
| 5 | This compound 600 mg | 10 |
| 6 | Placebo | 10 |
Source: Thornton et al., The Lancet Neurology, 2023[1]
Table 3: Summary of Common Treatment-Emergent Adverse Events
| Adverse Event | This compound (n=38) | Placebo (n=10) |
| Any Adverse Event | 36 (95%) | 9 (90%) |
| Injection Site Reactions | 31 (82%) | 1 (10%) |
| Headache | 10 (26%) | 4 (40%) |
| Contusion | 7 (18%) | 1 (10%) |
| Nausea | 6 (16%) | 2 (20%) |
Most adverse events were mild in severity. One participant in the 600 mg cohort experienced transient thrombocytopenia that was considered potentially treatment-related.[1]
Table 4: this compound Concentration in Tibialis Anterior Muscle (Day 50)
| Dose Cohort | Mean Concentration (µg/g) | Maximum Concentration (µg/g) |
| 600 mg | 3.11 | 7.7 |
Skeletal muscle drug concentrations were below the levels predicted to be necessary for substantial target reduction.[1][2]
Table 5: Effect of this compound on Splicing Index
A post hoc analysis of a composite splicing index of abnormal transcripts in muscle biopsies showed no significant treatment effect of this compound compared to placebo.[2] While two patients in the highest dose group showed an improvement in the splicing index, this was not a consistent finding across the cohort.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Use of Baliforsen in Primary Myoblast Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baliforsen, also known as ISIS 598769, is a second-generation antisense oligonucleotide designed to target the messenger RNA (mRNA) of the myotonic dystrophy protein kinase (DMPK) gene.[1][2] By binding to the DMPK mRNA, this compound mediates its degradation, thereby reducing the levels of the toxic DMPK transcript that is characteristic of myotonic dystrophy type 1 (DM1).[2][3][4] DM1 is a genetic disorder resulting from an expansion of a CTG trinucleotide repeat in the non-coding region of the DMPK gene.[2][4] This expanded repeat leads to a toxic gain-of-function of the RNA, which sequesters essential cellular proteins, leading to the wide range of symptoms observed in DM1 patients. The primary therapeutic strategy for DM1 is to reduce the levels of this toxic RNA.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary myoblast cell culture systems. The provided methodologies are intended to guide researchers in the in vitro assessment of this compound's efficacy and mechanism of action in a cell model that closely mimics the in vivo target tissue.
Mechanism of Action
This compound is a synthetic, 16-nucleotide antisense oligonucleotide.[1] Its sequence is complementary to a specific region of the DMPK mRNA. Upon introduction into a cell, this compound binds to the target DMPK mRNA, forming a DNA-RNA heteroduplex. This duplex is recognized by the cellular enzyme RNase H, which cleaves the mRNA strand, leading to its degradation and a subsequent reduction in the translation of the DMPK protein.
Caption: Mechanism of action of this compound in a myoblast.
Data Presentation
The following tables summarize hypothetical quantitative data for the use of this compound in primary myoblast cultures. These values are provided as a starting point for experimental design and will likely require optimization for specific cell lines and experimental conditions.
Table 1: Dose-Response of this compound on DMPK mRNA Expression in Primary Myoblasts
| This compound Concentration (nM) | Incubation Time (hours) | DMPK mRNA Reduction (%) | Cell Viability (%) |
| 0 (Control) | 48 | 0 | 100 |
| 10 | 48 | 15 ± 3 | 98 ± 2 |
| 50 | 48 | 45 ± 5 | 95 ± 4 |
| 100 | 48 | 70 ± 6 | 92 ± 5 |
| 200 | 48 | 85 ± 4 | 88 ± 6 |
Table 2: Time-Course of DMPK mRNA Knockdown by this compound (100 nM) in Primary Myoblasts
| Incubation Time (hours) | DMPK mRNA Reduction (%) |
| 0 | 0 |
| 12 | 25 ± 4 |
| 24 | 55 ± 7 |
| 48 | 72 ± 5 |
| 72 | 68 ± 6 |
Experimental Protocols
Protocol 1: Primary Myoblast Isolation and Culture
This protocol describes a general method for the isolation and culture of primary myoblasts from human skeletal muscle biopsies.
Materials:
-
Skeletal muscle biopsy
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type II
-
Dispase
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Collagen-coated culture flasks/plates
Procedure:
-
Wash the muscle biopsy three times with cold PBS containing 1% Penicillin-Streptomycin.
-
Mince the tissue into a fine paste using sterile scalpels.
-
Digest the minced tissue with a solution of Collagenase Type II and Dispase in DMEM/F-12 at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the enzymatic digestion with an equal volume of DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtered suspension at 500 x g for 10 minutes.
-
Resuspend the cell pellet in myoblast growth medium (DMEM/F-12, 20% FBS, 1% Penicillin-Streptomycin) and plate on collagen-coated flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 70-80% confluency, passage them using Trypsin-EDTA.
Protocol 2: Transfection of Primary Myoblasts with this compound
This protocol outlines the procedure for introducing this compound into cultured primary myoblasts.
Materials:
-
Primary myoblasts (cultured as per Protocol 1)
-
This compound stock solution (e.g., 10 µM in nuclease-free water)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Myoblast growth medium
Procedure:
-
Plate primary myoblasts in a 6-well plate at a density that will result in 50-60% confluency on the day of transfection.
-
On the day of transfection, for each well, prepare two tubes:
-
Tube A: Dilute the desired amount of this compound (e.g., to a final concentration of 100 nM) in 100 µL of Opti-MEM.
-
Tube B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of Opti-MEM according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the 200 µL of the this compound-transfection reagent complex to each well containing 1.8 mL of fresh myoblast growth medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time (e.g., 48 hours).
Caption: Workflow for this compound transfection in primary myoblasts.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for DMPK mRNA Expression
This protocol is for quantifying the levels of DMPK mRNA following this compound treatment.
Materials:
-
This compound-treated and control primary myoblasts
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for DMPK and a reference gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
Prepare the qRT-PCR reaction mixture by combining the qPCR master mix, forward and reverse primers for DMPK or the reference gene, and the synthesized cDNA.
-
Perform the qRT-PCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of DMPK mRNA, normalized to the reference gene.
Concluding Remarks
The protocols and data presented herein provide a foundational framework for investigating the effects of this compound in primary myoblast cell cultures. Researchers are encouraged to optimize these protocols for their specific experimental systems. The use of primary myoblasts offers a physiologically relevant model to study the molecular consequences of DMPK knockdown and to evaluate the therapeutic potential of this compound for myotonic dystrophy type 1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
Baliforsen In Vitro Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro stability and degradation of Baliforsen. It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ISIS 598769) is a 16-nucleotide antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of myotonic dystrophy protein kinase (DMPK).[1][2] It is a gapmer ASO, meaning it has a central "gap" of deoxynucleotides flanked by "wings" of modified ribonucleotides, in this case, 2'-O-methoxyethyl (2'-MOE) modifications. This design allows this compound to bind to the target DMPK mRNA and induce its degradation by the enzyme RNase H1.[2][3] This reduction in toxic DMPK mRNA is the therapeutic strategy for myotonic dystrophy type 1.[3][4]
Q2: How should I store and handle this compound for in vitro experiments?
A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to store the product in a sealed container, away from moisture. If water is used as the solvent for the stock solution, it is advisable to dilute it to the working concentration and then sterilize it by filtering through a 0.22 μm filter before use.[1]
Q3: What are the expected degradation products of this compound in vitro?
A3: The primary degradation pathway for antisense oligonucleotides like this compound is through nuclease-mediated cleavage.[5][6] This can occur via two main types of enzymes:
-
Exonucleases: These enzymes degrade the oligonucleotide from either the 3' or 5' end.
-
Endonucleases: These enzymes cleave the oligonucleotide at internal sites.
The 2'-MOE modifications in the "wings" of this compound provide resistance to nuclease degradation, thus increasing its stability compared to unmodified oligonucleotides.[7] The central DNA "gap" is more susceptible to cleavage. Degradation products are typically shortened versions of the original oligonucleotide.
Q4: What are some common issues encountered during the in vitro stability assessment of this compound?
A4: Common challenges include:
-
Nuclease contamination: Ensure all reagents and labware are nuclease-free.
-
Non-specific binding: Oligonucleotides can bind to various surfaces, leading to inaccurate concentration measurements. Using low-binding tubes and pipette tips can mitigate this issue.
-
LC-MS analysis difficulties: The analysis of oligonucleotides by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their polar nature and the presence of a phosphorothioate backbone. Optimization of ion-pairing reagents and chromatographic conditions is often necessary.[8][9]
-
Off-target effects: It is crucial to include appropriate controls to ensure that the observed effects are due to the specific action of this compound on its target and not due to non-specific interactions.[10][11]
Quantitative Data
| Compound Class | Matrix | Parameter | Value | Reference |
| 2'-MOE ASO | Human Plasma | Elimination Half-life | ~2-4 weeks | [1] |
Experimental Protocols
Protocol 1: In Vitro Stability of this compound in Human Serum
Objective: To determine the stability of this compound when incubated in human serum over time.
Materials:
-
This compound
-
Human serum (commercially available)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Low-binding microcentrifuge tubes
-
Incubator at 37°C
-
Reagents for analysis (e.g., HPLC-MS or gel electrophoresis)
Procedure:
-
Prepare a stock solution of this compound in nuclease-free water.
-
In low-binding microcentrifuge tubes, prepare incubation mixtures containing this compound at the desired final concentration in human serum. A typical final concentration might be in the low micromolar range.
-
Include a control sample with this compound in PBS to assess degradation independent of serum nucleases.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the incubation mixture.
-
Immediately stop the degradation by adding a quenching solution (e.g., a solution containing a strong denaturant like urea or formamide) or by flash-freezing the sample in liquid nitrogen.
-
Store the samples at -80°C until analysis.
-
Analyze the samples to determine the percentage of intact this compound remaining at each time point. This can be done using techniques such as ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with mass spectrometry (MS) or denaturing polyacrylamide gel electrophoresis (PAGE).[12]
Protocol 2: Nuclease Degradation Assay using Snake Venom Phosphodiesterase (SVPD)
Objective: To assess the susceptibility of this compound to a specific 3'-exonuclease.
Materials:
-
This compound
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl2)
-
Nuclease-free water
-
Low-binding microcentrifuge tubes
-
Incubator at 37°C
-
Quenching solution (e.g., EDTA solution)
-
Reagents for analysis (e.g., HPLC-MS or gel electrophoresis)
Procedure:
-
Prepare a stock solution of this compound in nuclease-free water.
-
In low-binding microcentrifuge tubes, prepare the reaction mixture containing this compound at a defined concentration in the reaction buffer.
-
Initiate the reaction by adding a specific amount of SVPD.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+, which is required for enzyme activity).
-
Store the samples at -20°C or -80°C until analysis.
-
Analyze the samples to visualize the degradation products and determine the rate of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound in control samples (e.g., in PBS) | Nuclease contamination of reagents or labware. | Use certified nuclease-free water, buffers, and tips. Autoclave solutions where possible. Work in a clean environment. |
| Poor recovery of this compound from samples | Non-specific binding to tubes or tips. | Use low-binding plasticware. Siliconized tubes can also be considered. |
| Inconsistent results between replicates | Pipetting errors, especially with viscous solutions like serum. Nuclease contamination in some of the replicates. | Use calibrated pipettes and reverse pipetting for viscous liquids. Ensure a consistent and clean technique for all samples. |
| Difficulty in quantifying this compound and its degradation products by LC-MS | Poor ionization of the oligonucleotide. Co-elution of the parent compound and its metabolites. Matrix effects from the biological sample. | Optimize the ion-pairing reagent (e.g., concentration and type of amine and fluoroalcohol).[9] Develop a gradient elution method that provides good separation.[13] Implement a robust sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
| No degradation observed even after extended incubation with nucleases | Inactive enzyme. Incorrect buffer conditions for the enzyme. | Check the activity of the nuclease with a known substrate. Ensure the pH, ionic strength, and co-factor concentrations in the reaction buffer are optimal for the specific nuclease. |
| Observed cellular effects are not dose-dependent or are also seen with control oligonucleotides | Potential off-target effects.[10][11] | Test a range of this compound concentrations to establish a dose-response relationship. Always include a scrambled or mismatch control oligonucleotide to differentiate sequence-specific effects from general oligonucleotide effects. |
Visualizations
Caption: this compound's RNase H-mediated degradation of DMPK mRNA.
Caption: Simplified overview of DMPK signaling pathways.
Caption: General workflow for in vitro stability assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RNase H-mediated degradation of toxic RNA in myotonic dystrophy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNase H-mediated degradation of toxic RNA in myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncardia.com [ncardia.com]
- 8. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. shodex.com [shodex.com]
Technical Support Center: Optimizing Baliforsen Dosage for Maximum Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Baliforsen in experimental settings. The content is designed to offer guidance on dosage optimization, target engagement assessment, and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as IONIS-DMPK-2.5Rx or ISIS 598769, is a 16-nucleotide antisense oligonucleotide (ASO).[1][2] It is specifically designed to target the messenger RNA (mRNA) of the myotonic dystrophy protein kinase (DMPK) gene.[1][3] The primary goal of this compound is to address myotonic dystrophy type 1 (DM1), a genetic disorder caused by an expanded CTG trinucleotide repeat in the DMPK gene.[3][4]
Q2: What is the mechanism of action for this compound?
This compound functions through an RNase H-mediated mechanism. It binds to the DMPK mRNA, creating an RNA-DNA hybrid. This hybrid is recognized and cleaved by RNase H, an endogenous enzyme, leading to the degradation of the toxic DMPK mRNA transcript.[3][4] This reduction in mutant DMPK mRNA is intended to alleviate the downstream effects of the toxic RNA gain-of-function.
Caption: Mechanism of action of this compound.
Q3: What were the findings of the clinical trials regarding this compound's efficacy?
A phase 1/2a clinical trial investigated the safety and tolerability of this compound in adults with myotonic dystrophy type 1.[3][5] While the drug was generally well-tolerated, it did not achieve sufficient concentrations in skeletal muscle to produce a significant reduction in the target DMPK transcript.[3][4][5] Consequently, the development of this compound was discontinued.[2][6]
Q4: What dosages of this compound were used in human clinical trials?
In the phase 1/2a trial, participants received eight subcutaneous injections over six weeks at various dose levels: 100 mg, 200 mg, 300 mg, 400 mg, and 600 mg per injection.[3][4]
Troubleshooting Guide
Problem 1: Low or inconsistent target (DMPK) knockdown in vitro.
-
Possible Cause 1: Suboptimal Oligonucleotide Delivery.
-
Solution: ASOs are large, negatively charged molecules that do not readily cross cell membranes.[7] Ensure you are using an appropriate delivery method, such as a lipid-based transfection reagent or electroporation. Optimize the concentration of the delivery reagent and the ASO-reagent complexation time according to the manufacturer's protocol and your specific cell line.
-
-
Possible Cause 2: Incorrect ASO Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your cell model. Start with a range of concentrations (e.g., 10 nM to 500 nM) to identify the half-maximal inhibitory concentration (IC50).
-
-
Possible Cause 3: Cell Line Variability.
-
Solution: Different cell lines have varying transfection efficiencies and endogenous expression levels of the target gene. It is crucial to establish a baseline of DMPK mRNA and protein expression in your chosen cell line. Consider testing multiple cell lines to find a suitable model.
-
-
Possible Cause 4: ASO Degradation.
-
Solution: Ensure proper storage of this compound (-20°C or -80°C in a nuclease-free solution) to prevent degradation by nucleases.[1] Use nuclease-free water and reagents throughout your experiments.
-
Problem 2: Observing off-target effects or cellular toxicity.
-
Possible Cause 1: Non-specific Binding or Immune Stimulation.
-
Solution: ASOs can sometimes cause off-target effects or stimulate an immune response.[8] It is critical to include proper negative controls in your experiments.[9][10] A scrambled-sequence oligonucleotide with the same length and chemical modifications as this compound is an essential control to demonstrate that the observed effect is sequence-specific.[11]
-
-
Possible Cause 2: High ASO Concentration.
-
Solution: Excessive concentrations of ASOs can lead to cytotoxicity.[7] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your knockdown experiment to ensure that the observed effects are not due to cell death.
-
Caption: Troubleshooting decision tree for in vitro experiments.
Data Presentation
Table 1: this compound Dosage and Resulting Muscle Concentration
| Dosage Cohort | Number of Participants | Mean Drug Concentration in Tibialis Anterior (µg/g) | Maximum Drug Concentration in Tibialis Anterior (µg/g) |
| 100 mg | 6 | N/A | N/A |
| 200 mg | 6 | N/A | N/A |
| 300 mg | 6 | N/A | N/A |
| 400 mg | 10 | N/A | N/A |
| 600 mg | 10 | 3.11 | 7.7 |
| Placebo | 10 | N/A | N/A |
Data from the phase 1/2a clinical trial.[3] The target concentration for a 50% reduction in DMPK was estimated to be 10-15 µg/g.[3]
Table 2: Common Adverse Events in the this compound Clinical Trial
| Adverse Event | This compound Group (n=38) | Placebo Group (n=10) |
| Injection-site reactions | 82% | 10% |
| Headache | 26% | 40% |
| Contusion | 18% | 10% |
| Nausea | 16% | 20% |
Data from the phase 1/2a clinical trial.[3][5] One serious adverse event of transient thrombocytopenia was considered potentially related to this compound.[5]
Experimental Protocols
Protocol 1: Quantification of DMPK mRNA by RT-qPCR
This protocol outlines the steps to measure the reduction of DMPK mRNA levels following this compound treatment in a cell culture model.
-
Cell Seeding and Treatment:
-
Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Allow cells to adhere overnight.
-
Transfect cells with the desired concentrations of this compound and control oligonucleotides (e.g., scrambled control) using a suitable transfection reagent.
-
Incubate for 24-48 hours.
-
-
RNA Extraction:
-
Wash cells with ice-cold, nuclease-free PBS.
-
Lyse cells directly in the well using a TRIzol-like reagent or a column-based RNA extraction kit, following the manufacturer's protocol.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for DMPK, a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in DMPK mRNA expression, normalized to the housekeeping gene and the scrambled control-treated sample.
-
Caption: Workflow for assessing this compound target engagement.
Protocol 2: Assessment of DMPK Protein Reduction by Western Blot
This protocol is for determining if the reduction in DMPK mRNA translates to a decrease in DMPK protein levels.
-
Cell Lysis and Protein Quantification:
-
Following treatment with this compound (as in Protocol 1, Step 1), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantify the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for DMPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the DMPK protein signal to a loading control (e.g., GAPDH or β-actin) from the same sample.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. jwatch.org [jwatch.org]
- 4. worldmusclesociety.org [worldmusclesociety.org]
- 5. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publication of results from the IONIS-DMPKRx trial in DM1 - Institut de Myologie [institut-myologie.org]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
Navigating the Translational Gap: A Technical Support Center for Baliforsen Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when translating preclinical data of Baliforsen to clinical applications for Myotonic Dystrophy Type 1 (DM1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (also known as ISIS 598769 or IONIS-DMPK-2.5Rx) is an antisense oligonucleotide.[1][2] It is designed to target the messenger RNA (mRNA) of the myotonic dystrophy protein kinase (DMPK) gene.[1] In Myotonic Dystrophy Type 1, the DMPK mRNA contains an expanded CUG repeat, which becomes toxic to the cell. This compound promotes the degradation of this toxic DMPK mRNA, thereby aiming to alleviate the downstream effects of the mutation.[3][4]
Q2: What were the key findings from the preclinical studies of this compound in mouse models?
Preclinical studies, particularly in the DMSXL mouse model, showed promising results. A similar antisense oligonucleotide, ISIS 486178, resulted in a 70% reduction of the toxic expanded CUG repeat RNA in skeletal muscle and a 30% reduction in cardiac muscle.[5] This led to improvements in muscle histology, grip strength, and body weight in the mice, with no significant safety concerns.[5]
Q3: Why was this compound discontinued in clinical development?
This compound was discontinued after a Phase 1/2a clinical trial because it failed to demonstrate sufficient efficacy.[6] Although the drug was generally well-tolerated, the concentrations of this compound in the skeletal muscle of patients were not high enough to achieve the expected reduction in the target toxic DMPK mRNA.[3][7]
Q4: What were the primary adverse events observed in the this compound clinical trial?
The most common treatment-emergent adverse events were mild in severity and included headache, contusion, and nausea.[3][7] Injection-site reactions were more frequent in participants receiving this compound (82%) compared to placebo (10%).[3][4] One serious adverse event of transient thrombocytopenia (a low platelet count) was considered potentially related to the treatment at the highest dose.[3][4][7]
Troubleshooting Guide
Issue: Discrepancy between preclinical efficacy in mice and clinical outcomes in humans.
Possible Cause 1: Insufficient Drug Delivery to Target Tissue
-
Explanation: A major challenge in translating the promising preclinical data was the inadequate concentration of this compound in human skeletal muscle.[3][7] The levels achieved were below what was predicted to be necessary for substantial target reduction.[7]
-
Troubleshooting/Future Directions:
-
Investigate alternative drug delivery systems to enhance uptake in muscle tissue.
-
Explore modifications to the antisense oligonucleotide chemistry to improve tissue penetration and retention.
-
Consider different routes of administration that might lead to higher local concentrations in muscle.
-
Possible Cause 2: Differences in Animal Models and Human Physiology
-
Explanation: The DMSXL mouse model, while valuable, may not fully replicate the complexities of Myotonic Dystrophy Type 1 in humans.[8][9][10][11] Differences in drug metabolism, distribution, and the underlying pathophysiology between species can lead to varied outcomes.[8]
-
Troubleshooting/Future Directions:
-
Develop and utilize more advanced preclinical models that better mimic human disease progression and drug response.
-
Conduct more extensive pharmacokinetic and pharmacodynamic (PK/PD) modeling to better predict human dosage and exposure from preclinical data.
-
Issue: Lack of a clear biomarker response in the clinical trial.
-
Explanation: In a post-hoc analysis of the clinical trial, this compound did not show a significant effect on the splicing index of abnormal transcripts, which was used as a downstream biomarker of DMPK transcript reduction.[3][4]
-
Troubleshooting/Future Directions:
-
Re-evaluate the chosen biomarkers for their sensitivity and direct correlation with the drug's mechanism of action and clinical outcomes.
-
Explore more direct and sensitive methods for quantifying target engagement and downstream biological effects in accessible patient tissues.
-
Data Presentation
Table 1: Comparison of this compound Preclinical and Clinical Efficacy Data
| Parameter | Preclinical (DMSXL Mice with ISIS 486178) | Clinical (Phase 1/2a Trial) |
| Target Reduction (DMPK mRNA) | 70% reduction in skeletal muscle | Insufficient to achieve substantial target reduction |
| Functional Improvement | Improved grip strength and body weight | No significant favorable differences in 6-minute walk test, quantitative muscle testing, or grip relaxation time |
| Histological Improvement | Improved muscle histology | Not reported |
Table 2: this compound Phase 1/2a Clinical Trial Dosing and Key Outcomes
| Dose Cohorts (Subcutaneous Injections) | Number of Participants (this compound vs. Placebo) | Mean Drug Concentration in Tibialis Anterior at Day 50 (600 mg cohort) | Key Efficacy Finding |
| 100 mg, 200 mg, 300 mg, 400 mg, 600 mg | 38 vs. 10 | 3.11 µg/g | No significant effect on splicing index of abnormal transcripts |
Experimental Protocols
Key Experiment: Phase 1/2a Multicenter, Randomized, Dose-Escalation, Placebo-Controlled Trial
-
Objective: To investigate the safety and tolerability of this compound in adults with Myotonic Dystrophy Type 1.
-
Participants: Adults aged 20-55 years with a diagnosis of Myotonic Dystrophy Type 1.[7]
-
Study Design: Participants were randomly assigned to receive subcutaneous injections of this compound at doses of 100 mg, 200 mg, 300 mg, 400 mg, or 600 mg, or a placebo.[3][7]
-
Dosing Schedule: Injections were administered on days 1, 3, 5, 8, 15, 22, 29, and 36.[7]
-
Primary Outcome: Safety and tolerability of this compound.[7]
-
Secondary Outcomes: Pharmacokinetics of this compound in plasma and skeletal muscle, and exploratory efficacy measures including the 6-minute walk test, quantitative muscle testing, and grip relaxation time.[3]
Visualizations
Caption: this compound's mechanism of action in the cell nucleus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. jwatch.org [jwatch.org]
- 4. worldmusclesociety.org [worldmusclesociety.org]
- 5. Preclinical Data Behind the Ionis Trial Published | Myotonic Dystrophy Foundation [myotonic.org]
- 6. Publication of results from the IONIS-DMPKRx trial in DM1 - Institut de Myologie [institut-myologie.org]
- 7. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in preclinical to clinical translation for anticancer carrier-mediated agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uncertainty in the Translation of Preclinical Experiments to Clinical Trials. Why do Most Phase III Clinical Trials Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and managing Baliforsen-related thrombocytopenia in animal models. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to thrombocytopenia?
A1: this compound (also known as ISIS 598769 or IONIS-DMPK-2.5Rx) is an antisense oligonucleotide (ASO) designed to target myotonic dystrophy protein kinase (DMPK) mRNA for the treatment of myotonic dystrophy type 1.[1][2] Like other ASOs, particularly those with phosphorothioate (PS) modifications, this compound has the potential to cause a decrease in platelet counts, a condition known as thrombocytopenia. In a phase 1/2a clinical trial, a case of transient thrombocytopenia was observed in a participant receiving the highest dose of this compound (600 mg), which was considered potentially related to the treatment.[3][4][5]
Q2: What are the proposed mechanisms for this compound-related thrombocytopenia?
A2: The mechanisms underlying ASO-induced thrombocytopenia are multifactorial and can include:
-
Direct Platelet Activation: ASOs can bind to platelet surface receptors, such as glycoprotein VI (GPVI), which is a receptor for collagen. This interaction can trigger platelet activation, leading to aggregation and subsequent removal from circulation.[6][7] The phosphorothioate backbone modifications common in ASOs are thought to contribute to this interaction.[1]
-
Immune-Mediated Clearance: ASO administration can lead to the formation of anti-platelet antibodies. For instance, studies with other ASOs have shown increases in anti-platelet factor 4 (PF4)/heparin complex antibodies, similar to what is seen in heparin-induced thrombocytopenia (HIT), as well as other anti-platelet IgM antibodies.[8][9] This can lead to platelet sequestration in the spleen and liver.[9]
-
Complement Activation: Some studies suggest that ASOs can activate the complement system, leading to the deposition of complement components on the platelet surface and subsequent clearance by phagocytes.[10]
Q3: Which animal models are most relevant for studying this compound-related thrombocytopenia?
A3: Cynomolgus monkeys are a highly relevant non-rodent species for preclinical safety assessment of ASOs, as they often exhibit similar tolerability and pharmacokinetic profiles to humans.[11] Mice are also valuable, particularly for investigating the immunological mechanisms of thrombocytopenia, and various mouse models of immune thrombocytopenia (ITP) have been established.[12]
Troubleshooting Guide
Issue: Unexpectedly low platelet counts in this compound-treated animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose-dependent drug effect | Review the dosing regimen. ASO-induced thrombocytopenia is often dose-dependent.[1] Consider reducing the dose or the frequency of administration. |
| Individual animal sensitivity | Monitor individual animal platelet counts closely. Some animals may be more susceptible. If severe thrombocytopenia is observed in an individual, consider a temporary dosing holiday for that animal.[3] |
| Assay variability or error | Verify the low platelet count with a manual blood smear evaluation to check for platelet clumping, which can cause falsely low automated counts.[13][14] Ensure proper blood collection and handling techniques to minimize platelet activation and clumping. |
| Immune-mediated reaction | If an immune mechanism is suspected, consider measuring anti-platelet antibodies or markers of complement activation. |
Issue: Clinical signs of bleeding in study animals.
Clinical Signs to Monitor:
| Animal Species | Clinical Signs of Thrombocytopenia |
| General | Petechiae (pinpoint hemorrhages) on mucous membranes (gums) or skin, ecchymoses (bruising), epistaxis (nosebleeds), melena (black, tarry stools indicating gastrointestinal bleeding), hematuria (blood in urine), prolonged bleeding from injection or blood collection sites.[9][15] |
| Dogs | In addition to the general signs, some dogs with very low platelet counts may remain clinically unaffected.[16] |
| Cats | Spontaneous hemorrhage may be seen when platelet counts fall below 15,000 platelets/µL.[13] |
Quantitative Data Summary
Table 1: Dose-Dependent Platelet Reduction with a 2'-MOE ASO (ISIS 104838) in Cynomolgus Monkeys
| Dose Group | Observation | Reference |
| 30-60 mg/kg/week (subcutaneous) | 50-90% decrease in platelet counts by day 30. In most animals, platelet counts stabilized at approximately 150,000 cells/µL with continued treatment. One animal exhibited a more severe drop to 78,000 cells/µL by day 16. | [3][17] |
Table 2: Normal Platelet Count Ranges in Common Laboratory Animals
| Animal Species | Normal Platelet Count Range (x 10³/µL) | Reference |
| Mouse | 800 - 1,200 | [18] |
| Rat | 694 - 1,412 | [16] |
| Rabbit | 200 - 750 | [19] |
| Dog | 200 - 500 | [18][19] |
| Cat | 300 - 800 | [19] |
| Cynomolgus Monkey | 282 - 620 |
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Mice
-
Blood Collection:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Collect blood via retro-orbital sinus puncture or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). For retro-orbital collection, use a capillary tube to collect 50-100 µL of blood. For terminal studies, up to 1 mL can be collected via cardiac puncture.
-
-
Platelet Counting:
-
Gently mix the blood sample to ensure homogeneity.
-
Use an automated hematology analyzer calibrated for mouse blood to determine the platelet count.
-
Prepare a blood smear for manual review. Stain the smear with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Under a microscope with an oil immersion lens (100x objective), count the number of platelets in 10 fields in the monolayer region of the smear.
-
Calculate the average number of platelets per field and multiply by 15,000 to get an estimated platelet count per microliter.[13]
-
Examine the smear for platelet clumps, which can indicate a falsely low automated count.
-
Protocol 2: Mitigation of Thrombocytopenia with Intravenous Immunoglobulin (IVIG) in Mice
This protocol is based on models of immune thrombocytopenia and may need to be adapted for ASO-induced thrombocytopenia.
-
IVIG Preparation: Use a commercially available human IVIG preparation. Dilute to the desired concentration in sterile saline or PBS.
-
Administration:
-
Timing of Administration: In models of ITP, IVIG is typically administered after thrombocytopenia has been established.[8] For prophylactic studies, IVIG could be administered prior to or concurrently with this compound.
-
Monitoring: Monitor platelet counts at regular intervals following IVIG administration to assess the therapeutic effect.
Protocol 3: Mitigation of Thrombocytopenia with a Syk Inhibitor (Fostamatinib) in Mice
This protocol is based on models of immune thrombocytopenia and may need to be adapted for ASO-induced thrombocytopenia.
-
Fostamatinib Preparation: Fostamatinib is an oral medication. For administration to mice, it may need to be formulated in a suitable vehicle for oral gavage.
-
Administration:
-
In a mouse model of ITP, fostamatinib was administered at a dose of 3 g/kg orally.[8]
-
Administer the fostamatinib suspension via oral gavage.
-
-
Timing of Administration: Administer the Syk inhibitor prior to or concurrently with the induction of thrombocytopenia.
-
Monitoring: Monitor platelet counts at regular intervals to evaluate the efficacy of the Syk inhibitor in preventing or reducing the severity of thrombocytopenia.
Visualizations
References
- 1. Antisense oligonucleotides and nucleic acids generate hypersensitive platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Activation by Antisense Oligonucleotides (ASOs) in the Göttingen Minipig, including an Evaluation of Glycoprotein VI (GPVI) and Platelet Factor 4 (PF4) Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug-induced thrombocytopenia: development of a novel NOD/SCID mouse model to evaluate clearance of circulating platelets by drug-dependent antibodies and the efficacy of IVIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/pharmacodynamic modeling of IVIG effects in a murine model of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nlorem.org [nlorem.org]
- 12. Tavalisse (fostamatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 14. dvm360.com [dvm360.com]
- 15. Platelet Disorders in Animals - Circulatory System - Merck Veterinary Manual [merckvetmanual.com]
- 16. Hematology reference values for peripheral blood of laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation into the Mechanism(s) That Leads to Platelet Decreases in Cynomolgus Monkeys During Administration of ISIS 104838, a 2'-MOE-Modified Antisense Oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eclinpath.com [eclinpath.com]
- 19. Table: Hematology (Complete Blood Count) Reference Ranges-MSD Veterinary Manual [msdvetmanual.com]
Validation & Comparative
Validating the Long-Term Safety Profile of Baliforsen: A Comparative Analysis
Baliforsen, an antisense oligonucleotide designed to target dystrophia myotonica protein kinase (DMPK) mRNA, showed a generally well-tolerated profile in short-term studies for myotonic dystrophy type 1 (DM1). However, its development was discontinued, leaving a gap in long-term safety data. This guide provides a comparative analysis of this compound's known safety profile with an established long-term treatment for symptomatic relief in DM1, Mexiletine, and other emerging therapies. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the available safety data and the experimental context.
Executive Summary
Myotonic dystrophy type 1 is a progressive, multisystem genetic disorder for which treatment options are limited.[1] this compound was a promising therapeutic candidate aiming to address the root cause of DM1 by reducing toxic DMPK transcripts.[2] Clinical trial data from a phase 1/2a study demonstrated its short-term safety. This guide places that data in context by comparing it with the long-term safety profile of Mexiletine, a voltage-gated sodium channel blocker used to treat myotonia in DM1.[1][3] Additionally, it touches upon the safety findings of newer investigational drugs for DM1.
Comparative Safety Data
The following tables summarize the available quantitative safety data for this compound (short-term) and Mexiletine (long-term).
Table 1: Summary of Treatment-Emergent Adverse Events for this compound (Phase 1/2a Trial) [2][4]
| Adverse Event | This compound (n=38) | Placebo (n=10) |
| Any Adverse Event | 36 (95%) | 9 (90%) |
| Injection-Site Reactions | 82% | 10% |
| Headache | 10 (26%) | 4 (40%) |
| Contusion | 7 (18%) | 1 (10%) |
| Nausea | 6 (16%) | 2 (20%) |
| Serious Adverse Events | 1 (transient thrombocytopenia) | 0 |
Note: Data is from a short-term study with dosing over 6 weeks and follow-up to day 134.[2][4]
Table 2: Long-Term Safety Profile of Mexiletine in Myotonic Dystrophy [1][3]
| Adverse Event Category | Reported Incidence/Observations |
| Gastrointestinal | Side effects are a reason for discontinuation in some patients (4/25 in one cohort). |
| Cardiac | No clinically relevant adverse events or symptomatic arrhythmias reported in long-term use (mean 32.9 months). No significant changes in PR interval, QRS duration, or QTc. |
| Overall Tolerability | Generally well-tolerated and considered safe for long-term use in myotonic dystrophy. |
Experimental Protocols
This compound Phase 1/2a Trial Methodology
The safety of this compound was assessed in a multicentre, randomised, double-blind, placebo-controlled, dose-escalation Phase 1/2a trial (NCT02312011).[2]
-
Participants: Adults aged 20-55 years with a diagnosis of myotonic dystrophy type 1.[2]
-
Intervention: Subcutaneous injections of this compound at doses of 100 mg, 200 mg, 300 mg, 400 mg, or 600 mg, or placebo.[2]
-
Dosing Schedule: Eight injections administered over six weeks on days 1, 3, 5, 8, 15, 22, 29, and 36.[2]
-
Primary Outcome: The primary outcome measure was safety, assessed by monitoring treatment-emergent adverse events, laboratory tests, vital signs, and electrocardiograms up to day 134.[2]
Mexiletine Long-Term Safety Assessment
The long-term safety of Mexiletine was evaluated in a retrospective study.[1][3]
-
Participants: Patients with myotonic dystrophy type 1 or 2 receiving Mexiletine.[1]
-
Intervention: Long-term administration of Mexiletine for the treatment of myotonia.[1]
-
Data Collection: Retrospective review of patient records over a mean period of 32.9 months.[1]
-
Safety Assessment: Evaluation of patient-reported efficacy and tolerance, and paired assessment of ECG parameters (PR interval, QRS duration, and QTc) at baseline and at the highest treatment dose.[3]
Signaling Pathways and Experimental Workflows
DMPK Signaling Pathway
This compound is an antisense oligonucleotide that promotes the degradation of DMPK mRNA.[4] The DMPK gene encodes a serine-threonine kinase involved in various cellular processes within muscle, heart, and brain cells.[5] Its expression is regulated by several signaling pathways crucial for myogenesis, including PI3K, NF-κB, NOS, and p38 MAPK.[6][7]
Caption: Key signaling pathways regulating DMPK expression during myogenesis.
Experimental Workflow for Antisense Oligonucleotide Safety Assessment
The safety assessment of antisense oligonucleotides like this compound follows a structured, multi-stage process from preclinical to clinical evaluation.
Caption: Generalized workflow for assessing the safety of antisense oligonucleotides.
Conclusion
While this compound demonstrated a manageable short-term safety profile, the absence of long-term studies necessitates a cautious interpretation of its overall safety. In contrast, Mexiletine has an established long-term safety record for symptomatic treatment in myotonic dystrophy, particularly concerning cardiac effects. As new therapies for DM1, such as AOC 1001 and VX-670, progress through clinical trials, their long-term safety data will be crucial for a comprehensive understanding of the risk-benefit landscape for this patient population.[8][9] This comparative guide highlights the available data and the methodologies used to acquire it, providing a valuable resource for researchers and clinicians in the field of neuromuscular disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 077 Long-term safety and efficacy of mexiletine for patients with myotonic dystrophy type 1 and 2 | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 4. jwatch.org [jwatch.org]
- 5. DMPK gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Identification of intracellular signaling pathways that induce myotonic dystrophy protein kinase expression during myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Guide to Therapeutic Strategies for Myotonic Dystrophy Type 1: Cross-Validation of Baliforsen's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Baliforsen's mechanism of action with other therapeutic alternatives for Myotonic Dystrophy Type 1 (DM1). The information is intended to support research and drug development efforts by presenting a cross-validation of therapeutic strategies through experimental data and detailed methodologies.
Myotonic Dystrophy Type 1 is a multisystemic disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The expanded CUG repeats in the transcribed RNA are toxic, sequestering essential cellular proteins and leading to a cascade of downstream pathological events. This compound, an antisense oligonucleotide, was developed to address this root cause. Although its clinical development was discontinued, its mechanism of action serves as a crucial reference point for the evaluation of other emerging therapies.
Comparison of Therapeutic Mechanisms of Action
The primary therapeutic strategies for DM1 can be broadly categorized into three main approaches: targeting the toxic DMPK RNA, modulating downstream pathways, and gene therapy to correct the underlying genetic defect.
| Therapeutic Strategy | Drug/Candidate | Mechanism of Action |
| Antisense Oligonucleotides (ASOs) | This compound (ISIS 2302) | A 16-nucleotide antisense oligonucleotide designed to bind to and promote the RNase H-mediated degradation of the toxic DMPK mRNA.[1] This reduces the overall levels of the CUG repeat-containing RNA. |
| PGN-EDODM1 | An antisense oligonucleotide conjugated to a peptide to enhance delivery to muscle tissues. It targets the CUG repeats in the mutated DMPK RNA to prevent the binding of the Muscleblind-like 1 (MBNL1) protein.[2] | |
| ARO-DM1 (SRP-1003) | A small interfering RNA (siRNA) designed to silence the DMPK gene by targeting its mRNA for degradation, thereby reducing the production of the toxic RNA.[3] | |
| Small Molecules | Tideglusib | An inhibitor of glycogen synthase kinase 3 beta (GSK3β). In DM1, GSK3β activity is dysregulated. Tideglusib aims to normalize the function of downstream pathways affected by the toxic RNA.[4][5] |
| Mexiletine | A sodium channel blocker that acts symptomatically to reduce myotonia, a hallmark symptom of DM1, by stabilizing muscle membrane excitability.[6][7][8] | |
| Metformin | An antidiabetic drug that has shown potential in improving motor function in DM1 patients. Its mechanism is thought to involve the correction of splicing defects and improvement of insulin sensitivity.[1][2][9] | |
| Gene Therapy | SAR446268 | An adeno-associated virus (AAV)-mediated gene therapy designed to deliver a microRNA that targets and reduces the levels of DMPK mRNA in muscle cells.[10][11][12] |
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of this compound and its alternatives. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and endpoints.
Table 1: Target Engagement and Biomarker Modulation
| Drug/Candidate | Phase | Dose(s) | Target Engagement/Biomarker Results |
| This compound | I/IIa | 100, 200, 300, 400, 600 mg | Drug concentration in tibialis anterior increased with dose, but did not reach the estimated 10-15 µg/g required for 50% DMPK reduction.[1] No significant effect on splicing index of abnormal transcripts was observed.[1] |
| PGN-EDODM1 | I | 5, 10, 15 mg/kg | Showed dose-dependent splicing correction. A single 15 mg/kg dose resulted in a mean splicing correction of 53.7%. |
| ARO-DM1 | I/IIa | N/A (preclinical) | In non-human primates, achieved over 80% silencing of DMPK in skeletal muscle, which was maintained for more than 85 days.[13] |
| Metformin | II | Up to 3 g/day | Preclinical studies showed correction of certain splice defects in cellular models.[1][14] |
Table 2: Clinical Efficacy and Safety Outcomes
| Drug/Candidate | Phase | Key Efficacy Outcomes | Key Safety/Tolerability Findings |
| This compound | I/IIa | No favorable differences in 6-minute walk test, quantitative muscle testing, or grip relaxation time.[1] | Generally well-tolerated. Most common adverse events were headache, contusion, and nausea.[1][15] Injection-site reactions were common (82%).[1] One serious event of thrombocytopenia was possibly related to the drug.[1] |
| PGN-EDODM1 | I | Single-dose studies did not demonstrate improved functional outcomes, though positive early trends were noted. | Favorable emerging safety profile. Most adverse events were mild to moderate.[16] |
| Mexiletine | II | Significantly reduced hand grip myotonia (average 1.8 seconds faster grip release).[6] No significant effect on 6-minute walk distance.[6][8] | No significant differences in adverse events compared to placebo. No adverse effects on cardiac conduction measures were observed over 6 months.[6][8] |
| Metformin | II | Treated group gained a mean of 32.9 m in the 6-minute walk test compared to 3.7 m in the placebo group.[2][9] | Higher incidence of mild-to-moderate gastrointestinal side effects.[2][9] |
| Tideglusib | II | Majority of subjects showed clinical improvement in central nervous system and neuromuscular symptoms.[17] | Generally safe and well-tolerated.[17] |
Experimental Protocols
This compound Phase I/IIa Clinical Trial (NCT02312011)
-
Study Design: A multicenter, randomized, dose-escalation, placebo-controlled trial.[18]
-
Participants: Ambulatory adults aged 20-55 years with a clinical diagnosis of DM1 and ≥100 CTG repeats in the DMPK gene.[1]
-
Intervention: Subcutaneous injections of this compound (100 mg, 200 mg, 300 mg, 400 mg, or 600 mg) or placebo.[1] Participants received a total of 8 injections over 6 weeks.[1]
-
Primary Outcome: Safety and tolerability.[15]
-
Key Secondary/Exploratory Outcomes:
-
Methodologies:
-
Quantitative Muscle Testing (QMT): Standardized protocol to measure muscle strength in various muscle groups.
-
Grip Relaxation Time: Measurement of the time taken to relax the hand after a maximal voluntary contraction.
-
Splicing Analysis: Reverse transcription polymerase chain reaction (RT-PCR) followed by fragment analysis to determine the ratio of different splice isoforms of specific genes known to be mis-spliced in DM1.
-
Mexiletine Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8]
-
Participants: Adult ambulatory patients with DM1.[8]
-
Intervention: Mexiletine (150 mg three times daily) or placebo for 6 months.[8]
-
Primary Outcome: Change in 6-minute walk distance at 6 months.[8]
-
Secondary Outcomes: Changes in hand grip myotonia, strength, swallowing, forced vital capacity, and Myotonic Dystrophy Health Index scores.[8]
-
Methodologies:
-
6-Minute Walk Test (6MWT): Standardized test measuring the distance a participant can walk in 6 minutes.
-
Hand Grip Myotonia: Assessed by measuring the time to release a maximal grip.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the broader therapeutic landscape for Myotonic Dystrophy Type 1.
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: Overview of therapeutic strategies for Myotonic Dystrophy Type 1.
Caption: A typical workflow for a clinical trial in Myotonic Dystrophy Type 1.
References
- 1. presse.inserm.fr [presse.inserm.fr]
- 2. academic.oup.com [academic.oup.com]
- 3. afm-telethon.fr [afm-telethon.fr]
- 4. Interim Results Released for AMO Pharma Clinical Trial | Myotonic Dystrophy Foundation [myotonic.org]
- 5. Tideglusib for Myotonic Dystrophy · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Mexiletine in Myotonic Dystrophy Type 1: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Mexiletine in Myotonic Dystrophy Type 1: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved mobility with metformin in patients with myotonic dystrophy type 1: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. FDA Grants Fast-Track Designation to Sanofi’s SAR446268 Gene Therapy for Myotonic Dystrophy Type 1 [towardshealthcare.com]
- 12. SAR446268 for Myotonic Dystrophy · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Arrowhead Begins ARO-DM1 Phase 1/2a Trial for DM1 [synapse.patsnap.com]
- 14. presse.inserm.fr [presse.inserm.fr]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. neurologylive.com [neurologylive.com]
- 17. A Phase 2 Study of AMO-02 (Tideglusib) in Congenital and Childhood-Onset Myotonic Dystrophy Type 1 (DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Baliforsen Disposal for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Baliforsen, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining laboratory safety and environmental protection.
As a novel antisense oligonucleotide, this compound requires careful management throughout its lifecycle in a research setting, culminating in its proper disposal. While specific environmental fate and ecotoxicity data for this compound are not widely published, its classification as a synthetic oligonucleotide necessitates that it be handled as a chemical and potentially biohazardous waste, depending on its use. The following procedures are based on established best practices for the disposal of oligonucleotides and other similar research compounds.
Handling and Storage of this compound
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel. Below is a summary of recommended storage conditions.
| Parameter | Condition | Duration | Notes |
| Stock Solution Storage | -80°C | Up to 6 months | Store in sealed containers, away from moisture.[1] |
| -20°C | Up to 1 month | Store in sealed containers, away from moisture.[1] | |
| Shipping Condition | Room temperature | Varies | Applicable in the continental US; may vary elsewhere.[2] |
Step-by-Step this compound Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of unused, expired, or contaminated this compound.
1. Waste Identification and Segregation:
-
Unused/Expired this compound: Treat as chemical waste.
-
Contaminated this compound: If this compound has been in contact with biological materials (e.g., cell cultures, bodily fluids), it must be treated as biohazardous waste.[3]
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[3][4]
-
Empty Containers: Empty vials and packaging should have personal information scratched out and can then be disposed of in the regular trash, unless institutional policy dictates otherwise.[5]
2. Preparation for Disposal:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and protective eyewear when handling this compound for disposal.
-
Deactivation (Optional but Recommended): While not always mandatory, deactivating the oligonucleotide can be a good practice. This can be achieved by methods such as autoclaving, especially for biohazardous waste, or chemical degradation. Consult your institution's specific guidelines on antibiotic and oligonucleotide waste.[6]
3. Disposal Procedures:
-
Non-Biohazardous this compound (Chemical Waste):
-
Do not pour this compound solutions down the drain.[6]
-
For liquid waste, absorb the material with an inert substance (e.g., vermiculite, sand).
-
Place the absorbed waste or solid this compound into a designated, leak-proof chemical waste container.
-
Label the container clearly as "Chemical Waste" and list the contents, including "this compound."
-
-
Biohazardous this compound:
-
Place all contaminated materials (e.g., pipette tips, gloves, culture plates) into a red biohazard bag.[3]
-
This bag must be placed within a secondary, puncture-resistant, and leak-proof container with a tight-fitting lid. The container must be labeled with the universal biohazard symbol.[3]
-
For mixed chemical and biohazardous waste, follow your institution's specific protocols, which may require labeling with both a hazardous waste tag and a biohazard symbol.[3]
-
-
Contaminated Sharps:
4. Waste Collection and Final Disposal:
-
Arrange for the collection of the waste containers by your institution's Environmental Health & Safety (EH&S) department or a licensed waste management contractor.
-
Ensure all required documentation for waste pickup is completed accurately.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific waste management policies and guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. actenviro.com [actenviro.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. nems.nih.gov [nems.nih.gov]
Essential Safety and Operational Guidance for Handling Baliforsen
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Baliforsen. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment. As no specific Material Safety Data Sheet (MSDS) for this compound is publicly available, these recommendations are based on best practices for handling antisense oligonucleotides and other potentially potent research compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical layer of protection against potential exposure, supplementing engineering and administrative controls.[1][2][3] The required PPE for handling this compound depends on the physical form of the compound (powder or solution) and the specific procedure being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Rationale |
| Handling solid/powder form | - Gloves: Two pairs of nitrile gloves, tested to ASTM D6978 standard (chemotherapy gloves).[4] - Eye Protection: Chemical splash goggles.[1][5] - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when weighing or transferring powder. - Protective Clothing: A disposable, solid-front gown with tight-fitting cuffs.[4] - Shoe Covers: Disposable shoe covers.[4] | To prevent inhalation of airborne particles and minimize skin contact. |
| Handling in solution | - Gloves: Nitrile gloves (single pair sufficient if no risk of splashing). - Eye Protection: Safety glasses with side shields at a minimum; chemical splash goggles are recommended if there is a risk of splashing.[1][5] - Protective Clothing: A standard laboratory coat. | To protect against accidental splashes and skin contact. |
| Compound Storage and Transport | - Gloves: Nitrile gloves. | To prevent contamination of storage areas and transport containers. |
| Waste Disposal | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles. - Protective Clothing: A disposable, solid-front gown. | To protect against exposure during the handling and disposal of contaminated materials. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Preparation: Perform all manipulations of solid this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Weighing: Tare a suitable container on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., sterile water) to the container with the weighed this compound. Refer to the product information for specific solubility data. To enhance solubility, the solution can be gently heated to 37°C and sonicated.
-
Sterilization: If for use in cell culture or in vivo studies, sterilize the solution by passing it through a 0.22 µm filter.[6]
-
Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Ensure the container is sealed to prevent moisture contamination.[6]
Disposal Plan
All materials that come into contact with this compound, including gloves, pipette tips, tubes, and empty vials, should be considered chemical waste.
-
Segregation: Collect all solid and liquid waste contaminated with this compound in a designated, clearly labeled, and sealed waste container.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Visualized Workflows and Pathways
The following diagrams illustrate the procedural workflow for safely handling this compound and a conceptual representation of its mechanism of action.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
